molecular formula C8H8N2S B1388815 6-(Aminomethyl)benzothiazole CAS No. 499770-92-2

6-(Aminomethyl)benzothiazole

Cat. No.: B1388815
CAS No.: 499770-92-2
M. Wt: 164.23 g/mol
InChI Key: FCGXLCNBWYIEAA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)benzothiazole is a chemical compound of interest in medicinal and organic chemistry research. It features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities, which include antitumor, antimicrobial, and antiviral properties . The aminomethyl group at the 6-position presents a reactive handle for further chemical modification, making this compound a valuable building block for synthesizing more complex molecules or libraries for biological screening. Researchers utilize this and similar benzothiazole derivatives as key intermediates in the development of fluorescent probes, pharmaceutical candidates, and materials science applications. As a high-purity research chemical, this compound is strictly for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGXLCNBWYIEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663238
Record name 1-(1,3-Benzothiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-92-2
Record name 1-(1,3-Benzothiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Data: Direct experimental data for 6-(Aminomethyl)benzothiazole is not widely available in peer-reviewed literature or commercial databases. This guide has been constructed by leveraging data from structurally similar benzothiazole derivatives and employing computational prediction tools to provide a robust, albeit theoretical, overview of its physicochemical properties. The experimental protocols described are based on established methodologies for the characterization of novel small molecules and are intended to serve as a practical framework for researchers.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry. Derivatives of this privileged structure exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The specific substitutions on the benzothiazole core profoundly influence the molecule's physicochemical characteristics, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide focuses on this compound, a derivative with a primary aminomethyl substituent at the 6-position, a modification poised to significantly impact its polarity, basicity, and hydrogen bonding capacity. Understanding these fundamental properties is a critical prerequisite for its exploration as a potential therapeutic agent or a versatile synthetic intermediate.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using a combination of computational models and are intended to provide a foundational dataset for further experimental investigation.

PropertyPredicted ValueMethod of Prediction/Rationale
Molecular Formula C₈H₈N₂SBased on chemical structure
Molecular Weight 164.23 g/mol Calculated from the molecular formula
pKa (most basic) ~ 8.5 - 9.5Prediction based on the primary amine, influenced by the benzothiazole ring. The aminomethyl group is expected to be a stronger base than an amino group directly attached to the aromatic ring.
logP (Octanol-Water Partition Coefficient) ~ 1.5 - 2.0Predicted using computational algorithms. The presence of the polar aminomethyl group is balanced by the lipophilic benzothiazole core.
Aqueous Solubility pH-dependent; higher solubility at acidic pHThe basic aminomethyl group will be protonated at lower pH, forming a more soluble salt. Solubility is predicted to be low in neutral and basic aqueous media.
Melting Point Not availableExpected to be a solid at room temperature based on related structures.
Boiling Point Not availableLikely to decompose at higher temperatures.

Proposed Synthesis of this compound

While a direct synthesis for this compound is not readily found in the literature, a plausible route can be adapted from the synthesis of the related compound, 6-aminomethyl-2-aminobenzothiazole[1]. The proposed synthesis involves the reduction of a nitrile precursor.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction 6-Bromobenzothiazole 6-Bromobenzothiazole 6-Cyanobenzothiazole 6-Cyanobenzothiazole 6-Bromobenzothiazole->6-Cyanobenzothiazole CuCN, DMF This compound This compound 6-Cyanobenzothiazole->this compound LiAlH4, THF or H2, Raney Ni

Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Step 1: Cyanation: The introduction of a nitrile group at the 6-position is a key strategic step. The cyano group serves as a precursor to the aminomethyl functionality. The use of copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) is a standard method for the cyanation of aryl halides.

  • Step 2: Reduction: The nitrile group can be efficiently reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). Alternatively, catalytic hydrogenation with Raney nickel is another viable method. The choice between these methods may depend on the overall functional group tolerance of the molecule and desired reaction conditions.

Experimental Protocols for Physicochemical Characterization

The following protocols are generalized, yet detailed, methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique for assessing the purity of a compound by separating it from potential impurities. A high-purity sample is essential for accurate determination of all other physicochemical properties.

HPLC_Workflow Sample_Preparation Dissolve sample in mobile phase Injection Inject onto HPLC column Sample_Preparation->Injection Separation Isocratic or gradient elution Injection->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Data_Analysis Peak integration and purity calculation Detection->Data_Analysis pKa_Workflow Sample_Solution Dissolve compound in water/co-solvent Titration Titrate with standardized acid (e.g., HCl) Sample_Solution->Titration Monitoring Record pH after each addition of titrant Titration->Monitoring Data_Plotting Plot pH vs. volume of titrant Monitoring->Data_Plotting pKa_Determination Identify the pH at half-equivalence point Data_Plotting->pKa_Determination

References

A Comprehensive Spectroscopic and Synthetic Guide to 6-(Aminomethyl)benzothiazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 6-(aminomethyl)benzothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectral data for this specific molecule, this guide adopts a synthetic--programmatic approach. We will detail a robust synthetic pathway to this compound from its nitrile precursor, 6-cyanobenzothiazole. Subsequently, we will provide a thorough analysis of the expected spectral characteristics (¹H NMR, ¹³C NMR, IR, and MS) of the final compound, grounded in the established principles of spectroscopic interpretation and supported by experimental data for the starting material. This guide is intended to empower researchers with the foundational knowledge required for the synthesis, characterization, and further application of this promising molecular scaffold.

Strategic Synthesis of this compound

The most direct and efficient synthetic route to this compound involves the reduction of the corresponding nitrile, 6-cyanobenzothiazole. This transformation is a well-established method for the preparation of primary amines from nitriles.

Synthesis of the Precursor: 6-Cyanobenzothiazole

The starting material, 6-cyanobenzothiazole, can be synthesized from 6-bromo-1,3-benzothiazole via a nucleophilic aromatic substitution reaction with a cyanide salt, typically copper(I) cyanide, in a suitable high-boiling solvent such as DMF or NMP.

Caption: Synthetic scheme for 6-cyanobenzothiazole.

Reduction of 6-Cyanobenzothiazole to this compound

The reduction of the nitrile group in 6-cyanobenzothiazole to a primary amine can be achieved through several reliable methods. The two most common and effective approaches are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method offers high yields and is broadly applicable. The reaction proceeds via nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile.[1][2]

Caption: Reduction of 6-cyanobenzothiazole using LiAlH₄.

Experimental Protocol (Hypothetical):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether.

  • Dissolve 6-cyanobenzothiazole in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, gently reflux the reaction mixture for a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Method B: Catalytic Hydrogenation

This method is considered a "greener" alternative to using metal hydrides and often provides high yields with simpler work-up procedures. Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).[3][4]

Experimental Protocol (Hypothetical):

  • Dissolve 6-cyanobenzothiazole in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Raney nickel (or another suitable catalyst).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify as described in Method A.

Spectroscopic Characterization

Spectral Data of the Precursor: 6-Cyanobenzothiazole

Understanding the spectral characteristics of the starting material is crucial for monitoring the reaction progress and confirming the identity of the final product.

Spectroscopic Technique Expected Features for 6-Cyanobenzothiazole
¹H NMR Aromatic protons will appear in the downfield region (approx. 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will be characteristic of the 1,2,4-trisubstituted benzene ring.
¹³C NMR Aromatic carbons will resonate between 120-155 ppm. The nitrile carbon will have a characteristic signal around 118 ppm. The carbon of the C=N bond in the thiazole ring will appear further downfield.
IR Spectroscopy A strong, sharp absorption band for the C≡N stretch will be observed around 2220-2240 cm⁻¹. Aromatic C-H stretching will be seen above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of C₈H₄N₂S (160.20 g/mol ).
Predicted Spectral Data for this compound

The reduction of the nitrile to an aminomethyl group will induce significant and predictable changes in the spectroscopic data.

Spectroscopic Technique Predicted Features for this compound Rationale for Predicted Changes
¹H NMR A singlet for the two protons of the methylene group (-CH₂-) is expected around 3.8-4.2 ppm. A broad singlet for the two protons of the amino group (-NH₂) will appear, with its chemical shift being solvent-dependent (typically 1.5-3.0 ppm). The aromatic proton signals will shift slightly compared to the precursor due to the change in the electronic nature of the substituent.The disappearance of the nitrile group and the appearance of the aminomethyl group introduce new proton environments. The methylene protons are adjacent to an aromatic ring and an amino group, influencing their chemical shift. The amino protons are exchangeable and thus often appear as a broad signal.
¹³C NMR The nitrile carbon signal around 118 ppm will be absent. A new signal for the methylene carbon (-CH₂-) will appear in the aliphatic region, likely between 40-50 ppm.The sp-hybridized nitrile carbon is replaced by an sp³-hybridized methylene carbon, resulting in a significant upfield shift.
IR Spectroscopy The strong, sharp C≡N stretching band around 2220-2240 cm⁻¹ will be absent. Two medium-intensity N-H stretching bands for the primary amine will appear in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is expected around 1590-1650 cm⁻¹.The disappearance of the nitrile functional group and the appearance of the primary amine functional group lead to these characteristic changes in the IR spectrum.
Mass Spectrometry The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of C₈H₈N₂S (164.23 g/mol ). A prominent fragment ion peak corresponding to the loss of the amino group (M-16) or the aminomethyl group (M-30) may be observed.The molecular weight increases by four mass units due to the addition of four hydrogen atoms during the reduction. The fragmentation pattern will be indicative of the new aminomethyl structure.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By detailing a reliable synthetic route from 6-cyanobenzothiazole and providing a detailed prediction of the key spectral features of the final product, this document serves as a valuable resource for researchers. The presented methodologies and predicted spectral data offer a solid foundation for the practical execution of the synthesis and the confident identification of this compound, thereby facilitating its use in further scientific investigations.

References

An In-depth Technical Guide to 6-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide addresses the chemical entity 6-Aminobenzothiazole (CAS No: 533-30-2). Initial inquiries for "6-(Aminomethyl)benzothiazole" did not yield significant public data, suggesting a potential misnomer or a less common derivative. Consequently, this document focuses on the extensively researched and pharmacologically significant 6-Aminobenzothiazole, a foundational structure in contemporary drug discovery.

Introduction

6-Aminobenzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the physicochemical properties, synthesis, and burgeoning applications of 6-aminobenzothiazole, with a particular focus on its role in the development of novel anticancer agents. The benzothiazole core, an amalgamation of a benzene and a thiazole ring, is a key pharmacophore in numerous clinically approved drugs.[1][2] The strategic placement of an amino group at the 6-position offers a reactive handle for a multitude of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a lead compound is critical for its development. 6-Aminobenzothiazole is a solid at room temperature with a melting point ranging from 87-91 °C.[3][4] Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 533-30-2[3][5]
IUPAC Name 1,3-benzothiazol-6-amine[5]
Molecular Formula C₇H₆N₂S[3][5]
Molecular Weight 150.20 g/mol [3][5]
Appearance Solid[3]
Melting Point 87-91 °C[3][4]
SMILES Nc1ccc2ncsc2c1[3]
InChI Key FAYAYUOZWYJNBD-UHFFFAOYSA-N[3]

Synthesis of the 6-Aminobenzothiazole Scaffold

The synthesis of 6-aminobenzothiazole can be achieved through various routes, with the reduction of 6-nitrobenzothiazole being a common and efficient method. A general overview of this synthetic pathway is presented below.

General Synthetic Workflow: From 6-Nitrobenzothiazole to 6-Aminobenzothiazole

Synthesis of 6-Aminobenzothiazole cluster_start Starting Material cluster_reagents Reduction cluster_product Product 6-Nitrobenzothiazole 6-Nitrobenzothiazole 6-Aminobenzothiazole 6-Aminobenzothiazole 6-Nitrobenzothiazole->6-Aminobenzothiazole Reduction of nitro group Reducing_Agent e.g., SnCl2/HCl, H2/Pd-C Reducing_Agent->6-Aminobenzothiazole

Caption: A generalized workflow for the synthesis of 6-Aminobenzothiazole.

Detailed Experimental Protocol: Reduction of 6-Nitrobenzothiazole

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-nitrobenzothiazole in a suitable solvent such as ethanol.

  • Reagent Addition: Add a reducing agent, for example, a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl), to the suspension.[6]

  • Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reduction of the nitro group, typically monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a base, such as sodium hydroxide solution, until a precipitate is formed.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 6-aminobenzothiazole.

Applications in Drug Discovery and Development

The 6-aminobenzothiazole scaffold is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[7][8]

Anticancer Activity: A Primary Focus

The most significant application of 6-aminobenzothiazole in drug discovery is in the development of anticancer agents.[9][10] The amino group at the 6-position serves as a versatile anchor for the introduction of various pharmacophores, leading to compounds with potent and selective cytotoxicity against a range of cancer cell lines.

Derivatives of 6-aminobenzothiazole have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Anticancer Mechanism of 6-Aminobenzothiazole Derivatives cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes 6-ABT_Derivative 6-Aminobenzothiazole Derivative Kinase_Signaling Kinase Signaling (e.g., PI3K/Akt, VEGFR) 6-ABT_Derivative->Kinase_Signaling Inhibition Cell_Cycle_Control Cell Cycle Control (e.g., CDKs) 6-ABT_Derivative->Cell_Cycle_Control Inhibition Apoptosis_Regulation Apoptosis Regulation (e.g., Bcl-2) 6-ABT_Derivative->Apoptosis_Regulation Modulation Inhibition_of_Proliferation Inhibition of Proliferation Kinase_Signaling->Inhibition_of_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Induction_of_Apoptosis Induction of Apoptosis Apoptosis_Regulation->Induction_of_Apoptosis

Caption: Potential mechanisms of anticancer action for 6-aminobenzothiazole derivatives.

Recent studies have highlighted the potential of 6-aminobenzothiazole derivatives as inhibitors of protein kinases, such as PI3K and Akt, which are crucial components of signaling pathways that promote tumor growth and survival.[11] Furthermore, some derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. For instance, a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative demonstrated potent antiproliferative activity against A549 lung cancer cells by inducing G1-phase arrest and inhibiting the ALK/PI3K/AKT signaling pathway.[12]

The following table summarizes the in vitro anticancer activity of selected 6-aminobenzothiazole derivatives against various human cancer cell lines, as reported in the literature.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine based carbonitrile benzothiazoleLaryngeal carcinoma (Hep-2), Breast carcinoma (MCF-7), Cervical carcinoma (HeLa), Pancreatic carcinoma (MiaPaCa-2), Colon carcinoma (SW 620), Lung carcinoma (H 460)Potent activity[9][10]
Hydrazine based benzothiazoleCervical cancer (HeLa), Kidney fibroblast cancer (COS-7)2.41 (HeLa), 4.31 (COS-7)[9][10]
Sulphonamide based acetamide benzothiazoleBreast cancer (MCF-7), Cervical cancer (HeLa), Human osteosarcoma (MG63)34.5 (MCF-7), 44.15 (HeLa), 36.1 (MG63)[9][10]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideProstate cancer (PC-3), Prostate cancer (LNCaP)19.9 µg/mL (PC-3), 11.2 µg/mL (LNCaP)[9][10]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeLung cancer (A549)0.44[12]

Conclusion and Future Directions

6-Aminobenzothiazole has unequivocally established its significance as a privileged scaffold in the landscape of modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology, underscore its continued importance. Future research endeavors will likely focus on the rational design of novel 6-aminobenzothiazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative and infectious diseases, also presents exciting opportunities for the development of next-generation therapeutics.

References

The Rising Profile of 6-(Aminomethyl)benzothiazole Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning field of 6-(Aminomethyl)benzothiazole derivatives, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas. As Senior Application Scientists, our goal is to provide not just a review of existing literature, but a synthesized, in-depth analysis grounded in mechanistic insights and practical, field-proven methodologies. We will explore the synthesis, biological activities, and future prospects of these molecules, offering a comprehensive resource for researchers aiming to innovate in this space.

Introduction: The Benzothiazole Scaffold and the Significance of 6-Position Substitution

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2] The therapeutic versatility of the benzothiazole nucleus is largely dictated by the nature and position of its substituents.

The 6-position of the benzothiazole ring has emerged as a critical site for modification to enhance biological efficacy. The introduction of an aminomethyl group [-CH₂NH₂] at this position offers a unique combination of a flexible linker and a basic amino group, which can be crucial for target engagement through hydrogen bonding and electrostatic interactions. This guide will specifically focus on the derivatives of this compound, exploring how this particular substitution pattern drives their biological potential.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically begins with the construction of the core benzothiazole ring, followed by the introduction or modification of the aminomethyl group. A common and effective strategy involves the use of 6-nitro-2-aminobenzothiazole as a key starting material.

A representative synthetic pathway is outlined below:

cluster_synthesis Synthetic Pathway to this compound Derivatives start 6-Nitro-2-aminobenzothiazole intermediate1 N-Protected 6-nitro-2-aminobenzothiazole start->intermediate1 Protection of 2-amino group intermediate2 N-Protected 6-amino-2-aminobenzothiazole intermediate1->intermediate2 Reduction of nitro group (e.g., SnCl2/HCl) intermediate3 N-Protected 6-(aminomethyl)-2-aminobenzothiazole intermediate2->intermediate3 Further functionalization (e.g., reductive amination) final_product This compound Derivatives intermediate3->final_product Deprotection and/or further derivatization cluster_mechanism Potential Anticancer Mechanisms bzt This compound Derivative apoptosis Induction of Apoptosis bzt->apoptosis cell_cycle Cell Cycle Arrest bzt->cell_cycle enzyme_inhibition Enzyme Inhibition bzt->enzyme_inhibition cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle->cancer_cell_death enzyme_inhibition->cancer_cell_death

References

Introduction: The Strategic Importance of the 6-Substituted Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Substituted Benzothiazoles

The benzothiazole moiety, a bicyclic heterocycle formed by the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents.[2][3] The strategic placement of substituents on the benzothiazole core can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2]

Among the various positions on the benzothiazole ring system, the 6-position has emerged as a critical site for modification. Substitutions at this position have yielded compounds with a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] For instance, the neuroprotective drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group at the 6-position.[1][5] This guide, intended for researchers and drug development professionals, provides an in-depth review of the core synthetic strategies for accessing these valuable 6-substituted benzothiazole derivatives, balancing classical methods with modern, efficient approaches. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and offer a comparative analysis to inform method selection.

Part 1: Direct Synthesis from 4-Substituted Anilines

One of the most direct and widely employed strategies for constructing 6-substituted benzothiazoles involves the reaction of a readily available 4-substituted aniline with a thiocyanate source, followed by oxidative cyclization. This "bottom-up" approach is highly effective as it installs the desired C6-substituent at the very beginning of the synthetic sequence. The most common variant of this method is the Hugershoff synthesis or related procedures that utilize bromine as the cyclizing agent.[6][7][8]

Mechanism and Rationale

The reaction proceeds through an initial formation of a thiourea intermediate by the reaction of the 4-substituted aniline with a thiocyanate salt (e.g., KSCN, NH₄SCN).[6][9] This intermediate then undergoes an electrophilic cyclization catalyzed by bromine. The bromine activates the aromatic ring and facilitates the intramolecular attack of the sulfur atom, leading to the formation of the thiazole ring fused to the benzene core. This method is particularly advantageous for synthesizing 2-amino-6-substituted benzothiazoles, which are versatile intermediates for further functionalization.[10][11]

Visualizing the Pathway: Synthesis of 2-Amino-6-Substituted Benzothiazoles

G reactant reactant reagent reagent intermediate intermediate product product condition condition aniline 4-Substituted Aniline (e.g., p-nitroaniline) thiourea Intermediate: N-(4-substituted-phenyl)thiourea aniline->thiourea Step 1: Thiourea Formation thiocyanate KSCN or NH₄SCN thiocyanate->thiourea Step 1: Thiourea Formation cyclized_product Product: 2-Amino-6-substituted-benzothiazole thiourea->cyclized_product Step 2: Oxidative Cyclization br2 Br₂ br2->cyclized_product acid Acetic Acid acid->thiourea workup Neutralization (e.g., NH₄OH) workup->cyclized_product Work-up

Caption: General pathway for the synthesis of 2-amino-6-substituted benzothiazoles from anilines.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole

This protocol is adapted from established procedures for the synthesis of 2-amino-6-nitrobenzothiazole, a key intermediate for many pharmacologically active compounds.[11][12][13]

Step 1: Thiourea Formation and In Situ Cyclization

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add a solution of p-nitroaniline (0.085 mol) in glacial acetic acid (50 ml).

  • To this solution, add a solution of potassium thiocyanate (KSCN, 0.308 mol) in glacial acetic acid (100 ml).

  • Cool the reaction mixture to 0-5°C in an ice bath with continuous stirring.

  • Prepare a solution of bromine (7.5 ml, ~0.145 mol) in glacial acetic acid (30 ml). Add this bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0°C and 10°C.

  • After the complete addition of bromine, continue stirring the mixture at 5°C for an additional 1-2 hours.

Step 2: Product Isolation and Purification

  • Pour the reaction mixture slowly into a beaker containing 500 ml of crushed ice and water with vigorous stirring.

  • A yellow-orange solid will precipitate. Neutralize the solution with aqueous ammonia until the pH is approximately 7-8 to ensure complete precipitation of the product.[12][14]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Dry the crude product. For higher purity, recrystallize the solid from ethanol to yield 2-amino-6-nitrobenzothiazole as a slightly orange solid.[12][14]

Part 2: Cyclocondensation of 2-Amino-5-Substituted Thiophenols

The condensation of a 2-aminothiophenol derivative with a suitable electrophile is arguably the most versatile and common method for constructing the benzothiazole core.[1][15] The nature of the substituent at the 2-position is determined by the choice of the electrophilic coupling partner. For the synthesis of 6-substituted benzothiazoles, the required starting material is a 2-amino-5-substituted thiophenol.

Mechanism and Rationale

This reaction class involves a cyclocondensation mechanism. The amino group of the 2-aminothiophenol first attacks the electrophilic center (e.g., the carbonyl carbon of an aldehyde or carboxylic acid) to form a Schiff base or amide intermediate.[5] This is followed by an intramolecular cyclization where the thiol group attacks the imine or related carbon, and a subsequent dehydration or elimination step yields the aromatic benzothiazole ring. The choice of catalyst and reaction conditions is crucial for driving the reaction to completion and often depends on the reactivity of the electrophile.

Visualizing the Pathway: Condensation with Aldehydes

G reactant reactant catalyst catalyst intermediate intermediate product product thiophenol 2-Amino-5-substituted-thiophenol schiff_base Schiff Base Intermediate thiophenol->schiff_base aldehyde Aldehyde (R-CHO) aldehyde->schiff_base Condensation dihydro Dihydrobenzothiazole Intermediate schiff_base->dihydro Intramolecular Cyclization final_product 2,6-Disubstituted Benzothiazole dihydro->final_product Oxidation oxidant Oxidant (e.g., H₂O₂/HCl, Air) oxidant->final_product

Caption: Reaction pathway for benzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.

Key Electrophilic Partners and Conditions
ElectrophileTypical Catalyst/ReagentConditions2-SubstituentReference(s)
AldehydesH₂O₂/HCl, Laccases, SnP₂O₇Room Temp or Mild HeatH, Alkyl, Aryl[15]
Ketonesp-Toluene sulfonic acid (PTSA)HeatingDi-alkyl, etc.[16]
Carboxylic AcidsPolyphosphoric Acid (PPA), I₂Solvent-free, HeatAlkyl, Aryl[15][17]
NitrilesCopper catalystHeatingAlkyl, Aryl[15][18]
Acyl ChloridesBase (e.g., Pyridine)Room TempAlkyl, Aryl[15]
Experimental Protocol: General Synthesis via Condensation with an Aldehyde

This protocol provides a green and efficient method using an H₂O₂/HCl catalyst system at room temperature.[15]

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve the 2-amino-5-substituted-thiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol (10-15 ml).

  • Stir the solution at room temperature to ensure complete mixing.

Step 2: Catalytic Cyclocondensation

  • To the stirred solution, add 30% hydrogen peroxide (H₂O₂, 6 mmol) followed by concentrated hydrochloric acid (HCl, 3 mmol). An optimal reactant ratio is often found to be 1:1:6:3 (thiophenol:aldehyde:H₂O₂:HCl).[15]

  • Continue stirring the reaction at room temperature for approximately 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then dry it.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-disubstituted benzothiazole.

Part 3: Post-Synthetic Modification at the 6-Position

A prime example is the synthesis of 6-aminobenzothiazole derivatives. One can start with 2-aminobenzothiazole, perform an electrophilic nitration which predominantly yields a mixture of nitro-isomers, and then separate the desired 6-nitro isomer.[19] Protecting the 2-amino group with an acetyl group before nitration significantly improves the regioselectivity, favoring the formation of the 6-nitro derivative.[19] The nitro group can then be readily reduced to the versatile 6-amino group, which serves as a handle for a wide range of further modifications.[10]

Experimental Protocol: Synthesis of 6-Aminobenzothiazole from 2-Amino-6-nitrobenzothiazole

Step 1: Reduction of the Nitro Group

  • Prepare a solution of 2-amino-6-nitrobenzothiazole (10 mmol) in ethanol.

  • Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O) in concentrated HCl, or use catalytic hydrogenation (e.g., H₂ over Pd/C).

  • If using SnCl₂/HCl, heat the mixture under reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a strong base (e.g., NaOH solution) to precipitate the product.

Step 2: Isolation

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 6-aminobenzothiazole.

Part 4: Comparative Analysis and Modern Approaches

The choice of synthetic method depends on factors such as the availability of starting materials, the desired substitution pattern, scalability, and environmental considerations.

MethodStarting MaterialsKey AdvantagesKey Disadvantages
From 4-Substituted Anilines 4-Substituted Aniline, KSCN, Br₂Direct, good for 2-amino derivatives, uses common starting materials.Use of toxic bromine, can have regioselectivity issues with complex anilines.
Cyclocondensation 2-Amino-5-substituted-thiophenol, ElectrophileHighly versatile for 2-substituents, many green methods available.Requires synthesis of the thiophenol precursor, which can be multi-step.[20]
Post-Synthetic Modification Benzothiazole CoreUseful when precursors are unavailable, allows for late-stage diversification.Often involves protection/deprotection steps, may suffer from poor regioselectivity.[19]
Green Chemistry and Efficiency

Modern synthetic chemistry emphasizes the development of greener and more efficient protocols.[16][21] For benzothiazole synthesis, this has led to:

  • Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes and often improves yields.[1][16][22]

  • Solvent-Free Reactions: Grinding reactants together, sometimes with a solid catalyst, minimizes waste and avoids hazardous solvents.[15][16]

  • Novel Catalysts: The use of reusable heterogeneous catalysts (e.g., SnP₂O₇) or biocatalysts (e.g., laccases) offers a more sustainable approach.[15]

  • Water as a Solvent: Performing reactions in aqueous media is a key principle of green chemistry, and methods have been developed for benzothiazole synthesis in water.[18][21]

Visualizing a General Experimental Workflow

References

An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)benzothiazole: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Aminomethyl)benzothiazole is a crucial heterocyclic building block in the landscape of modern drug discovery and development. Its rigid bicyclic core, combined with a flexible primary amine side chain at the 6-position, provides a versatile scaffold for constructing complex molecules with significant biological activity. Derivatives have been explored for applications ranging from neuroprotective agents to anticancer therapeutics. The strategic synthesis of this molecule is therefore of paramount importance, demanding routes that are not only efficient and high-yielding but also scalable and economically viable.

This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the underlying chemical logic that governs each pathway. We will dissect three principal retrosynthetic approaches, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed decisions for their specific research and development needs.

Retrosynthetic Overview and Core Strategies

The synthesis of this compound can be approached by disconnecting the target molecule in several logical ways. The most viable strategies involve forming the aminomethyl group (-CH₂NH₂) from a more stable precursor functional group already attached to a pre-formed benzothiazole ring. The three dominant precursor functionalities are the nitrile (-CN), the methyl (-CH₃) group (via a halomethyl intermediate), and the formyl (-CHO) group.

Retrosynthesis target This compound inter_CN 6-Cyanobenzothiazole target->inter_CN Nitrile Reduction (e.g., LiAlH₄, H₂/cat.) inter_Br 6-(Bromomethyl)benzothiazole target->inter_Br Amination (e.g., Gabriel, NaN₃) inter_CHO 6-Formylbenzothiazole target->inter_CHO Reductive Amination pre_Aniline Substituted Aniline (e.g., p-toluidine) inter_CN->pre_Aniline Thiazole Ring Formation + Functional Group Interconversion pre_Me 6-Methylbenzothiazole inter_Br->pre_Me Benzylic Bromination (NBS) inter_CHO->pre_Me Oxidation pre_Me->pre_Aniline Thiazole Ring Formation

Figure 1: Core retrosynthetic strategies for this compound.

Strategy I: Synthesis via Reduction of 6-Cyanobenzothiazole

This pathway is highly effective, leveraging the robust and well-established chemistry of nitrile reduction. The primary challenge lies in the efficient synthesis of the key intermediate, 6-cyanobenzothiazole.

A. Synthesis of the 6-Cyanobenzothiazole Intermediate

The construction of the benzothiazole ring is typically achieved via the Jacobson synthesis or related methods. A common and scalable approach begins with a commercially available substituted aniline. For instance, 2-chloro-6-nitrobenzothiazole can be synthesized and then converted to the nitrile.[1]

A particularly efficient modern route involves the DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole.[1][2] This organocatalytic approach avoids the use of heavy metals and often proceeds under mild conditions with high yields. The subsequent reduction of the nitro group, for example with iron powder in acetic acid, yields 6-amino-2-cyanobenzothiazole.[1][3] While useful, this intermediate requires further modification (e.g., Sandmeyer reaction) to produce 6-cyanobenzothiazole, adding steps.

A more direct route involves forming the benzothiazole ring from an aniline already containing the desired cyano group or a precursor.

B. Reduction of the Nitrile Functional Group

Once 6-cyanobenzothiazole is obtained, its conversion to this compound is straightforward. This transformation is typically accomplished using powerful reducing agents that can convert a nitrile to a primary amine.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (2.0-3.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-cyanobenzothiazole (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

Reducing Agent Typical Solvent Typical Yield Key Considerations
LiAlH₄THF, Diethyl Ether70-90%Highly reactive, requires anhydrous conditions and careful quenching.
H₂ / Raney NickelMethanol, Ethanol75-95%Requires high-pressure hydrogenation equipment. Can be sensitive to sulfur poisoning.
Borane (BH₃·THF)THF65-85%Milder than LiAlH₄ but still requires inert atmosphere and careful handling.

Strategy II: Synthesis via Amination of 6-(Bromomethyl)benzothiazole

This is arguably the most direct and frequently employed strategy. It involves the synthesis of 6-methylbenzothiazole, its subsequent benzylic bromination, and a final nucleophilic substitution with an amine source.

A. Synthesis of the 6-Methylbenzothiazole Precursor

The formation of the substituted benzothiazole core is efficiently achieved by reacting a p-substituted aniline with potassium or ammonium thiocyanate in the presence of bromine.[4][5] This method is a cornerstone of benzothiazole synthesis.

Protocol 2: Synthesis of 2-Amino-6-methylbenzothiazole [6]

  • In a suitable reaction vessel, add glacial acetic acid and cool it in an ice bath.

  • Add p-toluidine (1.0 eq.) and potassium thiocyanate (2.0 eq.) to the cooled acetic acid.

  • While stirring vigorously and maintaining a low temperature (<10 °C), add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise.

  • After the addition is complete, continue stirring for several hours at room temperature.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Neutralize the mixture with a base (e.g., concentrated ammonia solution or NaOH) to facilitate complete precipitation.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-methylbenzothiazole.

Note: The 2-amino group can be removed via diazotization followed by reduction if 6-methylbenzothiazole is the desired intermediate.

B. Benzylic Bromination of 6-Methylbenzothiazole

The methyl group on the benzothiazole ring is activated for free-radical halogenation, similar to toluene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) or UV light.

Causality: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals that abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical then abstracts a benzylic hydrogen from 6-methylbenzothiazole, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the product, 6-(bromomethyl)benzothiazole, and a succinimidyl radical, which propagates the chain.

C. Amination of 6-(Bromomethyl)benzothiazole

The resulting benzylic bromide is a potent electrophile, susceptible to nucleophilic attack by various nitrogen sources to form the final aminomethyl group.

Protocol 3: Gabriel Synthesis of this compound

This method is often preferred as it cleanly provides the primary amine without the risk of over-alkylation that can occur with direct amination using ammonia.

  • Step 1 (Phthalimide Alkylation): Dissolve 6-(bromomethyl)benzothiazole (1.0 eq.) and potassium phthalimide (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF (N,N-dimethylformamide).

  • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the N-alkylated phthalimide intermediate. Filter and dry the solid.

  • Step 2 (Deprotection): Suspend the intermediate from Step 1 in ethanol. Add hydrazine hydrate (2.0-4.0 eq.) and reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure. Treat the residue with a strong base (e.g., 20% NaOH) to deprotonate the amine and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts, concentrate, and purify the resulting this compound as needed.

Amination Method Reagents Typical Yield Advantages/Disadvantages
Gabriel Synthesis Potassium Phthalimide, Hydrazine60-80% (2 steps)Pro: Cleanly yields primary amine. Con: Two steps, harsh deprotection.
Azide Method Sodium Azide (NaN₃), then Reduction (e.g., H₂, LiAlH₄)70-90% (2 steps)Pro: High yield, clean reduction. Con: Use of potentially explosive azide reagents.
Direct Amination Ammonia (aq. or in MeOH)30-60%Pro: One step. Con: Risk of forming secondary and tertiary amine byproducts.

digraph "Strategy_II" {
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edge [fontname="Helvetica", fontsize=10, penwidth=1.5, color="#5F6368"];

start [label="p-Toluidine", shape=ellipse]; step1 [label="2-Amino-6-methylbenzothiazole"]; step2 [label="6-Methylbenzothiazole\n(if needed)"]; step3 [label="6-(Bromomethyl)benzothiazole", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="N-((6-(benzo[d]thiazol-2-yl)methyl)phthalimide"]; target [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

start -> step1 [label="KSCN, Br₂\nGlacial Acetic Acid"]; step1 -> step2 [label="Deamination\n(optional)"]; step2 -> step3 [label="NBS, AIBN\nCCl₄ or Benzene"]; step3 -> step4 [label="Potassium Phthalimide\nDMF (Gabriel Synthesis)"]; step4 -> target [label="Hydrazine Hydrate\nEthanol, Reflux"]; }

Figure 2: Synthetic workflow for Strategy II via benzylic bromination and amination.

Strategy III: Synthesis via Reductive Amination of 6-Formylbenzothiazole

This strategy involves the conversion of an aldehyde to an amine in a single pot, using a suitable nitrogen source and a selective reducing agent.

A. Synthesis of the 6-Formylbenzothiazole Intermediate

The key aldehyde intermediate can be prepared by the oxidation of 6-methylbenzothiazole using various oxidizing agents (e.g., MnO₂, SeO₂). Alternatively, it can be accessed from 6-bromobenzothiazole via metal-halogen exchange followed by quenching with an electrophilic formylating agent like DMF.

B. Reductive Amination Protocol

Reductive amination is a powerful C-N bond-forming reaction. The aldehyde first reacts with an ammonia equivalent (such as ammonium acetate or chloride) to form an imine or enamine intermediate in situ, which is then immediately reduced to the amine.

Protocol 4: Reductive Amination

  • Dissolve 6-formylbenzothiazole (1.0 eq.) in a suitable solvent, such as methanol or dichloroethane.

  • Add a large excess of an ammonia source, such as ammonium acetate (~10 eq.).

  • Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.), in portions.

    • Scientific Rationale: These hydrides are selective for the protonated iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding dilute aqueous acid (if using NaBH₃CN) or a saturated solution of sodium bicarbonate (if using STAB).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product for further purification.

Comparative Analysis and Conclusion

Strategy Starting Materials Pros Cons Scalability
I: Nitrile Reduction Substituted Anilines, Cyanide sourceHigh yields, well-established reductions.Synthesis of the cyanobenzothiazole can be multi-step; use of highly toxic cyanide.Moderate to Good
II: Bromide Amination p-Toluidine, NBS, Amine sourceVery direct, often high-yielding, versatile amination methods.Benzylic bromination can have side reactions; some amination methods are harsh.Excellent
III: Reductive Amination 6-Methyl- or 6-BromobenzothiazoleConvergent, one-pot C-N bond formation.Preparation of the aldehyde can be challenging; requires selective reducing agents.Good

For most applications, Strategy II (Bromide Amination) offers the most practical and direct route for laboratory-scale and pilot-scale synthesis. Its reliance on common starting materials like p-toluidine and robust, well-understood reactions like radical bromination and Gabriel synthesis makes it a highly reliable and versatile choice. Strategy I (Nitrile Reduction) is also a very strong contender, particularly if a scalable and safe protocol for the synthesis of 6-cyanobenzothiazole is established. Strategy III (Reductive Amination) serves as an excellent alternative, especially when the corresponding aldehyde is readily available or easily prepared.

The choice of starting material and synthetic route will ultimately depend on factors including available laboratory infrastructure, safety protocols, desired scale, and the cost and availability of reagents. This guide provides the foundational knowledge for researchers to navigate these choices effectively and achieve the successful synthesis of this compound.

References

theoretical and computational studies of 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Studies of 6-(Aminomethyl)benzothiazole

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a molecule of significant interest within medicinal chemistry. Leveraging a suite of computational tools, this document outlines methodologies to elucidate the structural, electronic, and biomolecular interaction properties of this compound. It is designed for researchers, computational chemists, and drug development professionals aiming to apply theoretical models to understand and predict the behavior of benzothiazole derivatives, thereby accelerating rational drug design. The guide details the application of Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, presenting step-by-step protocols and emphasizing the scientific rationale behind each experimental choice.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus, an aromatic bicyclic system formed by the fusion of a benzene and a thiazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2][3] This structural motif is integral to a multitude of compounds demonstrating a vast array of pharmacological activities, including antimicrobial, antitumoral, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] The versatility of the benzothiazole ring allows for substitutions at various positions, with modifications at the C-2 and C-6 positions being particularly crucial for modulating biological activity.[6]

This compound, the subject of this guide, features an aminomethyl group at the 6-position. This substituent is critical as it can significantly alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, thereby influencing its interaction with biological targets. Understanding these characteristics at a molecular level is essential for designing novel therapeutics. Computational chemistry provides a powerful, non-invasive toolkit to dissect these properties, offering insights that complement and guide experimental efforts.[7][8][9]

This guide will navigate through a multi-tiered computational approach, beginning with quantum mechanics to define the molecule's intrinsic electronic character and progressing to classical mechanics to simulate its dynamic interactions with a host protein.

Methodological Framework: A Multi-Scale Computational Approach

Our investigation employs a synergistic combination of computational techniques to build a holistic profile of this compound, from its electronic structure to its behavior in a complex biological environment.

Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules, providing foundational data on geometry, stability, and reactivity.[9][10][11]

2.1.1. Protocol: Geometry Optimization and Spectroscopic Prediction

The initial and most critical step is to determine the molecule's lowest energy conformation.

Step-by-Step Protocol:

  • Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

  • Computational Method: The geometry is optimized using DFT. A common and reliable level of theory for such organic molecules is the B3LYP functional with a 6-31+G(d,p) or similar basis set.[10][11][12][13]

  • Optimization and Frequency Calculation: A geometry optimization is performed to locate the minimum energy structure on the potential energy surface. A subsequent frequency calculation at the same level of theory is mandatory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties.[10]

  • Spectroscopic Analysis: The results from the frequency calculation can be used to predict vibrational spectra (IR). Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be employed to calculate and predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data.[8][13][14]

2.1.2. Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[8][13]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential).

  • LUMO: The energy of the LUMO relates to its ability to accept an electron (electron affinity).

  • HOMO-LUMO Energy Gap (Egap): The difference in energy between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.[10]

2.1.3. Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the molecule's electron density surface. This is invaluable for identifying sites prone to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.[8][11] Red regions indicate negative potential (electron-rich), while blue regions denote positive potential (electron-deficient).

Molecular Docking: Simulating Biomolecular Recognition

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein's active site, providing crucial insights into potential biological activity.[4][15][16]

2.2.1. Protocol: Structure-Based Virtual Screening

This protocol outlines the docking of this compound into a hypothetical protein target, such as a kinase or DNA gyrase.[16][17]

Step-by-Step Protocol:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-ligands, and adding hydrogen atoms.

  • Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound as the input ligand structure.

  • Binding Site Definition: Identify the active site of the protein, typically where a native ligand is bound, and define a grid box that encompasses this region for the docking search.

  • Docking Simulation: Employ docking software (e.g., AutoDock Vina, Glide) to systematically sample ligand conformations within the binding site.[17][18] The program uses a scoring function to rank the poses based on estimated binding affinity.

  • Analysis: The output is analyzed by examining the predicted binding energies (docking scores) and visualizing the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) of the top-ranked poses.[4][15]

Diagram: Molecular Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis PDB Obtain PDB Structure Clean Remove Water & Ligands PDB->Clean AddH Add Hydrogens Clean->AddH ChargesR Assign Charges AddH->ChargesR Grid Define Binding Site (Grid) ChargesR->Grid DFT DFT Optimized Structure ChargesL Assign Charges DFT->ChargesL Bonds Define Rotatable Bonds ChargesL->Bonds Bonds->Grid Run Run Docking Algorithm Grid->Run Analyze Analyze Poses & Scores Run->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static picture, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[7][9][17]

2.2.2. Protocol: MD Simulation of the Protein-Ligand Complex

Step-by-Step Protocol:

  • System Setup: The highest-scoring docked complex is placed in a periodic box filled with explicit water molecules. Counter-ions are added to neutralize the system's charge.[17]

  • Minimization: The energy of the entire system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to physiological temperature (e.g., 310 K) and then equilibrated at constant pressure to achieve the correct solvent density. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

  • Production Run: With restraints removed, the simulation is run for an extended period (e.g., 100 nanoseconds) to generate a trajectory of atomic motions.[9][17]

  • Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating stability.[19]

    • Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the persistence of key hydrogen bonds throughout the simulation.

Diagram: Molecular Dynamics Simulation Workflow

G Start Start with Docked Complex Solvate Solvate in Water Box Start->Solvate Ions Add Counter-Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Heat NVT Equilibration (Heating) Minimize->Heat Pressure NPT Equilibration (Pressure) Heat->Pressure Production Production MD Run Pressure->Production Analysis Trajectory Analysis Production->Analysis

Caption: A typical workflow for setting up and running an MD simulation.

Data Presentation and Interpretation

Quantitative data from these simulations should be organized for clear interpretation and comparison.

Table 1: Representative Quantum Chemical Data
PropertyCalculated ValueUnit
HOMO Energy(Hypothetical Value)eV
LUMO Energy(Hypothetical Value)eV
HOMO-LUMO Gap(Hypothetical Value)eV
Dipole Moment(Hypothetical Value)Debye
Table 2: Representative Molecular Docking Results
Target ProteinBinding AffinityKey Interacting ResiduesInteraction Type(s)
Example Kinase-8.5LYS72, GLU91, LEU148H-Bond, Hydrophobic
DNA Gyrase B-7.9ASP73, ILE78, PRO79H-Bond, Hydrophobic

Conclusion and Future Outlook

The integrated computational workflow presented here offers a powerful strategy for the in-depth characterization of this compound. By moving from the quantum mechanical properties of the isolated molecule to its dynamic interactions within a biological macromolecule, researchers can build a robust, data-driven hypothesis for its mechanism of action. These theoretical insights are invaluable for guiding the synthesis of new analogues, optimizing binding affinity, and predicting potential off-target effects, ultimately streamlining the drug discovery pipeline.

Future work could involve expanding these studies to include a wider range of protein targets, performing more rigorous binding free energy calculations (e.g., MM/PBSA), and constructing quantitative structure-activity relationship (QSAR) models to predict the activity of novel derivatives.[9]

References

Methodological & Application

The 6-(Aminomethyl)benzothiazole Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Benzothiazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational structures for the development of novel therapeutics. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, has earned the designation of a "privileged scaffold".[1][2] Its inherent chemical stability, coupled with the capacity for diverse functionalization, makes it an attractive starting point for designing molecules that can interact with a wide array of biological targets.[1] This versatility has led to the development of benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6]

The 6-(Aminomethyl)benzothiazole moiety, in particular, offers a strategic advantage in drug design. The aminomethyl group at the 6-position provides a key point for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This application note will provide a detailed guide for researchers on leveraging the this compound scaffold, from conceptual design and synthesis to biological evaluation.

Rationale for Employing the this compound Scaffold

The decision to utilize the this compound scaffold is underpinned by several key scientific principles:

  • Structural Rigidity and Planarity: The fused ring system imparts a degree of rigidity to the molecule, which can be advantageous for specific binding to protein targets. This defined conformation can lead to higher affinity and selectivity.

  • Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms within the benzothiazole ring, along with the nitrogen of the aminomethyl group, can participate in hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

  • Tunable Lipophilicity: The overall lipophilicity of the molecule, a critical determinant of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), can be readily modified by introducing different functional groups onto the aminomethyl nitrogen or other positions of the benzothiazole ring.

  • Proven Biological Relevance: A vast body of literature demonstrates the diverse biological activities of benzothiazole derivatives, validating its potential as a pharmacologically active core.[4][5][7][8] For instance, derivatives have shown promise as anticancer agents by targeting pathways involved in tumorigenesis and as inhibitors of enzymes like carbonic anhydrase, which are implicated in various diseases.[9][10][11]

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A common and efficient approach begins with the synthesis of a 6-nitro-substituted benzothiazole precursor, followed by reduction of the nitro group to an amine, and subsequent functionalization.

A representative synthetic workflow is illustrated below:

G cluster_0 Synthesis of 6-Nitro-2-substituted-benzothiazole cluster_1 Reduction of Nitro Group cluster_2 Functionalization of the Amino Group A Substituted Benzaldehyde C Condensation Reaction A->C B 2-Amino-5-nitrothiophenol B->C D 6-Nitro-2-(substituted-phenyl)benzothiazole C->D E 6-Nitro-2-(substituted-phenyl)benzothiazole F Reduction (e.g., SnCl2/HCl) E->F G 6-Amino-2-(substituted-phenyl)benzothiazole F->G H 6-Amino-2-(substituted-phenyl)benzothiazole I Acylation / Alkylation / etc. H->I J Final this compound Derivative I->J G cluster_0 EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR

References

Application Notes & Protocols: 6-(Aminomethyl)benzothiazole as a Versatile Building Block for "Turn-On" Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of molecular biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex environments. An ideal probe is built upon a robust fluorophore that is both sensitive to its surroundings and easily modified. The benzothiazole core has emerged as a privileged scaffold for such probes, owing to its rigid, planar structure and delocalized π-electron system, which together confer favorable photophysical properties like high fluorescence quantum yields and large Stokes shifts.[1][2]

This guide focuses on a particularly valuable derivative: 6-(Aminomethyl)benzothiazole . The strategic placement of the aminomethyl group (-CH₂NH₂) provides a reactive and flexible linker, transforming the benzothiazole fluorophore into a versatile building block. This primary amine serves as a crucial conjugation handle, allowing for the straightforward attachment of various recognition moieties (receptors) to create highly specific and sensitive fluorescent probes. We will explore the design principles, synthesis, and application of probes derived from this building block, with a focus on creating "turn-on" sensors for biologically significant analytes.

Section 1: Core Principles and Design Strategy

The Benzothiazole Fluorophore: A Foundation for Sensing

The benzothiazole moiety is an excellent platform for fluorescence-based sensing. Its derivatives are known to operate through several distinct photophysical mechanisms, including Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[3][4][5] The nitrogen and sulfur atoms in the thiazole ring can also act as inherent coordination sites for metal ions, a property that can be leveraged in sensor design.[1][6]

The 6-(Aminomethyl) Functional Handle: The Key to Versatility

The true power of this compound as a building block lies in its primary amine. This functional group is a potent nucleophile, readily participating in a variety of well-established coupling reactions, such as:

  • Amide bond formation: Reaction with carboxylic acids or activated esters to create stable linkages.

  • Schiff base formation: Condensation with aldehydes or ketones.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

This chemical versatility allows researchers to covalently link the benzothiazole fluorophore to an extensive library of receptor molecules, each designed to selectively bind a target analyte, from metal ions to enzymes and specific biomolecules.[1][7][8]

Dominant Sensing Mechanism: Photoinduced Electron Transfer (PET)

A highly effective strategy for designing "turn-on" fluorescent probes is to utilize the Photoinduced Electron Transfer (PET) mechanism.[9] In a PET-based sensor, the fluorophore (benzothiazole) is covalently linked to a receptor unit that also has a non-bonding electron pair (e.g., a tertiary amine).

  • "Off" State (Analyte Absent): Upon excitation with light, an electron from the receptor's highest occupied molecular orbital (HOMO) is transferred to the fluorophore's HOMO. This process quenches the fluorescence, resulting in a dark state.

  • "On" State (Analyte Present): The target analyte binds to the receptor. This binding event lowers the energy of the receptor's HOMO, making the electron transfer energetically unfavorable. The PET process is blocked, and upon excitation, the fluorophore emits light, leading to a bright "turn-on" signal.

This mechanism is particularly effective for detecting cations, such as metal ions or protons (pH sensing), which act as Lewis acids.

Diagram: Mechanism of a PET-Based "Turn-On" Fluorescent Probe

PET_Mechanism cluster_off cluster_on Off Off State (Analyte Absent) State (Analyte Absent) Excitation_Off Light Excitation (hν) Fluorophore_Off Benzothiazole (Fluorophore) Excitation_Off->Fluorophore_Off Quenching Fluorescence Quenched Fluorophore_Off->Quenching Non-radiative decay Receptor_Off Receptor (e.g., DPA) Receptor_Off->Fluorophore_Off PET (e⁻ transfer) Receptor_On Receptor-Analyte Complex On On State (Analyte Bound) State (Analyte Bound) Excitation_On Light Excitation (hν) Fluorophore_On Benzothiazole (Fluorophore) Excitation_On->Fluorophore_On Emission Fluorescence Emission Fluorophore_On->Emission Radiative decay Receptor_On->Fluorophore_On PET Blocked Analyte Analyte (e.g., Zn²⁺) Analyte->Receptor_On Binding

Caption: General mechanism for a "turn-on" PET fluorescent sensor.

Section 2: Synthesis and Characterization Protocol

To illustrate the utility of this compound, we provide a protocol for the synthesis of a selective "turn-on" fluorescent probe for Zinc (Zn²⁺), a crucial metal ion in cellular signaling and enzymatic functions.[10] The design couples the benzothiazole fluorophore to a dipicolylamine (DPA) chelator, a well-known receptor for Zn²⁺ that functions as an efficient PET quencher.

Protocol 1: Synthesis of BT-DPA Probe for Zn²⁺

Objective: To synthesize N-((benzo[d]thiazol-6-yl)methyl)bis(pyridin-2-ylmethyl)amine, hereafter referred to as BT-DPA .

Diagram: Synthetic Workflow for BT-DPA Probe

Synthesis_Workflow Reactant1 This compound Step1 Step 1: Schiff Base Formation (Methanol, rt, 4h) Reactant1->Step1 Reactant2 2-Pyridinecarboxaldehyde Reactant2->Step1 Intermediate Imine Intermediate (Not isolated) Step1->Intermediate Step2 Step 2: Reductive Amination (NaBH₄, 0°C to rt, 12h) Intermediate->Step2 Product_Crude Crude BT-DPA Step2->Product_Crude Purification Purification (Silica Gel Column Chromatography) Product_Crude->Purification Product_Final Pure BT-DPA Probe Purification->Product_Final Characterization Characterization (¹H NMR, ¹³C NMR, HRMS) Product_Final->Characterization

Caption: Synthetic pathway for the BT-DPA fluorescent probe.

Materials and Reagents:

  • This compound (1.0 eq)

  • 2-Pyridinecarboxaldehyde (2.2 eq)

  • Sodium borohydride (NaBH₄) (3.0 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes (for chromatography)

Procedure:

  • Schiff Base Formation: To a solution of this compound (1.0 eq) in anhydrous methanol, add 2-Pyridinecarboxaldehyde (2.2 eq). Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours.

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Dilute the remaining aqueous residue with dichloromethane (DCM) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the final product, BT-DPA, as a pale yellow solid.

Structural Characterization

To ensure the successful synthesis of the BT-DPA probe, rigorous structural analysis is mandatory.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃). The spectra should confirm the presence of protons and carbons from all three components: the benzothiazole core, the pyridyl groups, and the methylene linkers. The disappearance of the aldehyde proton signal and the appearance of new signals for the -CH₂- linkers are key indicators of success.

  • High-Resolution Mass Spectrometry (HRMS): This analysis will confirm the exact mass of the synthesized compound, matching its molecular formula (C₂₀H₁₈N₄S) and providing definitive proof of identity.

Section 3: Application Protocol - In Vitro Zn²⁺ Sensing

Photophysical Properties

Before application, the fundamental photophysical properties of the BT-DPA probe must be determined in a relevant buffer (e.g., 10 mM HEPES, pH 7.4).

PropertyExpected ValueSignificance
Absorption Max (λ_abs) ~320-340 nmOptimal wavelength for excitation.
Emission Max (λ_em) ~400-450 nmWavelength for monitoring fluorescence changes.
Stokes Shift > 80 nmGood separation between excitation and emission.
Quantum Yield (Φ_F) (Free) < 0.05Confirms the "Off" state is efficiently quenched.
Quantum Yield (Φ_F) (Bound) > 0.30Confirms a significant "turn-on" response.
Protocol 2: Fluorescence Titration for Zn²⁺ Detection

Objective: To determine the sensitivity, binding affinity, and detection limit of the BT-DPA probe for Zn²⁺.

Materials:

  • 1 mM stock solution of BT-DPA in DMSO.

  • 10 mM stock solution of ZnCl₂ in deionized water.

  • HEPES buffer (10 mM, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare Probe Solution: Prepare a 3 mL solution of BT-DPA at a final concentration of 10 µM in HEPES buffer.

  • Initial Reading: Record the fluorescence emission spectrum of the probe solution (ex: at its λ_abs). This is the baseline "Off" state fluorescence.

  • Titration: Add incremental amounts of the ZnCl₂ stock solution to the cuvette (e.g., 0, 0.2, 0.4, 0.6... 2.0 equivalents of Zn²⁺ relative to the probe).

  • Measurement: After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of added Zn²⁺. The resulting curve can be used to calculate the binding constant (K_d). The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve.

Selectivity and Competition Studies

A crucial characteristic of a reliable probe is its selectivity for the target analyte over other potentially interfering species.

Procedure:

  • Prepare a series of solutions, each containing the BT-DPA probe (10 µM) and a high concentration (e.g., 100 µM or 10-fold excess) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Hg²⁺, Ni²⁺).

  • Record the fluorescence intensity for each solution.

  • For a competition experiment, prepare a solution of the probe and Zn²⁺ (e.g., 2 equivalents). To this "On" state solution, add a high concentration of the other metal ions and observe if the fluorescence is quenched.

  • Expected Outcome: A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺, with minimal response to other metal ions.

References

Application Notes and Protocols: In Vitro Screening of 6-(Aminomethyl)benzothiazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzothiazoles in Oncology

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2][3][4] Derivatives of benzothiazole have demonstrated efficacy against a variety of cancer cell lines, exerting their effects through diverse mechanisms of action such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[5][6][7] The 6-(Aminomethyl)benzothiazole moiety, in particular, offers a versatile platform for chemical modification, allowing for the synthesis of derivatives with potentially enhanced potency and selectivity against cancer cells.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic evaluation of these compounds for their cytotoxic and mechanistic properties.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

The initial step in evaluating the anticancer potential of this compound derivatives is to determine their cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The intensity of the resulting color is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) to 70-80% confluency.[11]

    • Trypsinize and resuspend the cells in complete culture medium.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL per well.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

      • Positive Control: A known anticancer drug (e.g., Doxorubicin).

      • Blank: Wells containing medium only (no cells).[7]

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10][12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10]

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound that inhibits 50% of cell growth, is calculated from the dose-response curve. The results should be summarized in a table for easy comparison of the cytotoxic potential of the different derivatives across the tested cell lines.

DerivativeCancer Cell LineIC₅₀ (µM) after 48h
Compound XMCF-7Value
Compound XA549Value
Compound XHeLaValue
Compound YMCF-7Value
Compound YA549Value
Compound YHeLaValue
DoxorubicinMCF-7Value
DoxorubicinA549Value
DoxorubicinHeLaValue

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the this compound derivatives has been established, the next crucial step is to investigate their mechanism of action. Many anticancer agents induce cell death through apoptosis, a form of programmed cell death.[13][14][15] Additionally, disruption of the cell cycle is another common mechanism of action for anticancer drugs.[5][16]

Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action MTT MTT Assay (Cytotoxicity) Apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) MTT->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Active Compounds Apoptosis->CellCycle G cluster_0 Apoptotic Signaling Pathway Compound This compound Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Casp9 Caspase-9 (Initiator) Mitochondrion->Casp9 Activates Bax->Mitochondrion Bcl2->Mitochondrion Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

References

Application Notes and Protocols for Antibacterial and Antifungal Assays of 6-(Aminomethyl)benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2][3] Among these, 6-(aminomethyl)benzothiazole analogs are of particular interest to medicinal chemists for their potential as novel antimicrobial agents in an era of rising drug resistance.[2] The development of new antimicrobials is a global health priority, as pathogens continually evolve mechanisms to evade current treatments.[4] This document provides a comprehensive guide to the in vitro evaluation of this compound analogs for their antibacterial and antifungal properties, grounded in established methodologies and best practices.

The protocols detailed herein are designed to be robust and reproducible, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] These standardized methods are crucial for generating reliable and comparable data, which is the bedrock of preclinical drug development. We will explore two primary methodologies: broth microdilution for determining Minimum Inhibitory Concentration (MIC) and agar well/disk diffusion for assessing the zone of inhibition.

Mechanism of Action Insights for Benzothiazole Analogs

While the precise mechanism for every benzothiazole derivative can vary, research has illuminated several key cellular targets. Understanding these potential mechanisms is crucial for interpreting assay results and guiding further drug development. Benzothiazole derivatives have been shown to exert their antimicrobial effects by inhibiting essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[8][9] For instance, some analogs act as DNA gyrase inhibitors, interfering with DNA replication and repair, a mechanism shared with fluoroquinolone antibiotics.[8] Others have been found to disrupt the folate biosynthesis pathway by inhibiting dihydropteroate synthase, an action similar to sulfonamide drugs.[10] Additionally, effects on the cell membrane, leading to depolarization and leakage of cellular contents, have also been reported.[1][9] This multi-targeted potential makes benzothiazole scaffolds a promising area for developing agents that can overcome existing resistance mechanisms.

Part 1: Antibacterial Susceptibility Testing

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] This is a gold-standard method for antimicrobial susceptibility testing.[13]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the this compound analog in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is determined. The MIC is a critical parameter for evaluating the potency of a potential new antibiotic.[11]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound analogs

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)[15]

  • Negative control (vehicle, e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)[14]

Step-by-Step Protocol:

  • Preparation of Benzothiazole Analog Solutions:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations for testing. This is typically done in a separate "mother" plate or in tubes.[14]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the appropriate benzothiazole analog dilution to the wells in the corresponding rows, creating a final volume of 100 µL and the desired final compound concentration.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 150 µL.[14]

    • Controls:

      • Growth Control: Wells containing only broth and inoculum.

      • Sterility Control: Wells containing only broth.[11]

      • Positive Control: Wells with a known antibiotic.

      • Vehicle Control: Wells with the highest concentration of the solvent used to dissolve the compounds.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[14]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the benzothiazole analog that completely inhibits visible growth of the organism.[14]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[14]

    • Results can be read visually or with a microplate reader measuring absorbance at 600 nm.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
BTA-18160.5
BTA-2480.5
BTA-3>64>640.5
Protocol 2: Agar Well/Disk Diffusion Assay

This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[16][17]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar and filled with the test compound, or sterile paper disks impregnated with the test compound are placed on the surface. The compound diffuses into the agar, and if it is effective against the microorganism, it inhibits growth, resulting in a clear zone of inhibition around the well or disk.[4][18]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter) or sterile paper disks

  • This compound analogs

  • Positive and negative controls

  • Incubator (37°C)[16]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[16]

  • Application of Compounds:

    • Agar Well Method: Use a sterile cork borer to create wells (6 mm in diameter) in the inoculated agar.[18] Pipette a fixed volume (e.g., 50-100 µL) of each benzothiazole analog solution into a separate well.[4]

    • Disk Diffusion Method: Impregnate sterile paper disks with a known concentration of the benzothiazole analog solution and allow them to dry. Place the disks firmly on the surface of the inoculated agar.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[17]

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of inhibition (including the well or disk diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation:

Compound IDS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)Ciprofloxacin Zone of Inhibition (mm)
BTA-1181525
BTA-2221925
BTA-30025

Experimental Workflow Visualization (Antibacterial)

Antibacterial_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_diffusion Diffusion Assay (Agar Well/Disk) Compound_Prep Prepare Benzothiazole Analog Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Apply_Compound Apply Compound to Well or Disk Compound_Prep->Apply_Compound Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation_MIC Plate_Inoculation Inoculate MHA Plate with Bacteria Inoculum_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 35°C for 16-20h Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plate_Inoculation->Apply_Compound Incubation_Diffusion Incubate at 37°C for 18-24h Apply_Compound->Incubation_Diffusion Measure_Zone Measure Zone of Inhibition (mm) Incubation_Diffusion->Measure_Zone

Caption: Workflow for antibacterial susceptibility testing.

Part 2: Antifungal Susceptibility Testing

The principles of antifungal susceptibility testing are similar to those for antibacterial testing, with modifications to the media and incubation conditions to support fungal growth.

Protocol 3: Broth Microdilution for Antifungal MIC Determination

This protocol is adapted for fungi, particularly yeasts like Candida albicans and molds like Aspergillus fumigatus.[19]

Principle: Similar to the antibacterial MIC, this assay determines the lowest concentration of the benzothiazole analog that inhibits the visible growth of a fungal isolate.

Materials:

  • 96-well sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[19]

  • This compound analogs

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)[15]

  • Negative control (vehicle)

  • Spectrophotometer

  • Incubator (35°C)

Step-by-Step Protocol:

  • Preparation of Analog Solutions:

    • Prepare stock and serial dilutions of the benzothiazole analogs in RPMI-1640 medium as described for the antibacterial assay.

  • Inoculum Preparation:

    • Yeasts: Grow the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Molds: Grow the mold on Potato Dextrose Agar until sporulation is evident. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a specific concentration using a hemocytometer and then dilute in RPMI-1640 to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Microtiter Plate Setup and Incubation:

    • Follow the same setup as the antibacterial broth microdilution protocol, using RPMI-1640 medium.

    • Incubate plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, as required for sufficient growth in the control wells.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50% or ≥90%) in turbidity compared to the growth control. For some antifungals, complete inhibition may not be achieved, and a partial reduction in growth is considered the endpoint.

Data Presentation:

Compound IDC. albicans MIC (µg/mL)A. niger MIC (µg/mL)Fluconazole MIC (µg/mL)
BTA-116321
BTA-28161
BTA-3>64>641
Protocol 4: Agar Diffusion for Antifungal Screening

This method provides a preliminary screen of antifungal activity.

Principle: Similar to the antibacterial diffusion assay, this method assesses the ability of a compound to inhibit fungal growth on an agar medium.

Materials:

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates[20]

  • Fungal strains

  • Sterile swabs or spreaders

  • Sterile cork borer or paper disks

  • This compound analogs

  • Positive and negative controls

  • Incubator (28-35°C)[20]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the antifungal MIC protocol.

  • Plate Inoculation:

    • Inoculate the surface of an SDA or PDA plate uniformly with the fungal suspension using a sterile swab or by spread plating.

  • Application of Compounds:

    • Apply the benzothiazole analogs to wells or disks as described in the antibacterial agar diffusion protocol.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours or until adequate growth is seen in the control areas.[20]

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of inhibition in millimeters.

Data Presentation:

Compound IDC. albicans Zone of Inhibition (mm)A. niger Zone of Inhibition (mm)Fluconazole Zone of Inhibition (mm)
BTA-1151220
BTA-2191620
BTA-30020

Experimental Workflow Visualization (Antifungal)

Antifungal_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_diffusion Diffusion Assay (Agar Well/Disk) Compound_Prep Prepare Benzothiazole Analog Stock Solutions Serial_Dilution Perform Serial Dilutions in RPMI-1640 Medium Compound_Prep->Serial_Dilution Apply_Compound Apply Compound to Well or Disk Compound_Prep->Apply_Compound Inoculum_Prep Prepare Standardized Fungal Inoculum (Yeast or Spore Suspension) Inoculation_MIC Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation_MIC Plate_Inoculation Inoculate SDA/PDA Plate with Fungi Inoculum_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 35°C for 24-72h Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Significant growth inhibition) Incubation_MIC->Read_MIC Plate_Inoculation->Apply_Compound Incubation_Diffusion Incubate at 28-35°C for 48-72h Apply_Compound->Incubation_Diffusion Measure_Zone Measure Zone of Inhibition (mm) Incubation_Diffusion->Measure_Zone

Caption: Workflow for antifungal susceptibility testing.

Conclusion

The described protocols provide a standardized framework for the initial in vitro evaluation of this compound analogs as potential antimicrobial agents. Consistent application of these methods, with careful attention to controls and standardized procedures, will yield reliable data to identify promising lead compounds for further development. The journey from a novel chemical entity to a clinically useful therapeutic is long and complex, but it begins with rigorous and reproducible preclinical screening as outlined in these application notes.

References

Application Notes and Protocols for the Use of 6-(Aminomethyl)benzothiazole in the Preparation of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Molecular Imaging

The benzothiazole core is a prominent structural motif in radiopharmaceutical chemistry, particularly for the development of agents targeting amyloid-β (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[1][2] Derivatives of 2-phenylbenzothiazole, such as the groundbreaking Pittsburgh Compound B ([¹¹C]PiB), have demonstrated high binding affinity to Aβ fibrils.[3] This has spurred the development of numerous analogs radiolabeled with positron-emitting isotopes like fluorine-18 (¹⁸F) and gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[1][4] The longer half-life of ¹⁸F (~110 minutes) compared to carbon-11 (~20 minutes) offers logistical advantages for clinical use, while ⁶⁸Ga (half-life ~68 minutes), available from a generator, allows for cyclotron-independent production of PET tracers.[3][5][6]

The molecule 6-(Aminomethyl)benzothiazole serves as a versatile precursor for creating novel radiolabeled compounds. Its primary amine provides a reactive handle for the covalent attachment of various functional groups, including prosthetic groups for ¹⁸F-labeling or bifunctional chelators for complexing radiometals like ⁶⁸Ga. This document provides detailed protocols and scientific rationale for the utilization of this compound in the synthesis of such radiotracers.

Physicochemical Properties of the Benzothiazole Core

The properties of the benzothiazole scaffold are crucial for its function as a pharmacophore for brain imaging agents. Key characteristics are summarized below.

PropertyDescriptionSignificance for Radiotracer Design
Structure A bicyclic aromatic system composed of a benzene ring fused to a thiazole ring.Provides a rigid, planar structure that can intercalate into the β-sheet structures of amyloid fibrils.[7]
Lipophilicity Generally lipophilic, but tunable through substitution.Optimal lipophilicity (logP between 1 and 3) is critical for crossing the blood-brain barrier (BBB) and minimizing non-specific binding.[8]
Chemical Stability The benzothiazole ring is relatively stable but can be susceptible to oxidation or photodegradation under certain conditions.[8]Precursors and final radiotracers should be handled with care, often protected from light and stored at low temperatures to ensure integrity.[8]
Modification Sites The 2-position and 6-position are common sites for chemical modification to attach targeting vectors, linkers, and radiolabels.Allows for systematic structural modifications to optimize binding affinity, pharmacokinetics, and metabolic stability.[1][9]

Conceptual Workflow: From Precursor to Imaging Agent

The preparation of a radiolabeled benzothiazole derivative from this compound involves a multi-stage process. The overall workflow is depicted below, illustrating the key phases from precursor synthesis to the final radiopharmaceutical product ready for use.

G cluster_0 Pre-Radiolabeling Phase cluster_1 Radiolabeling & Formulation Phase cluster_2 Quality Control & Release start This compound precursor_synth Precursor Synthesis (Attachment of linker/chelator) start->precursor_synth Chemical Modification precursor_purify Precursor Purification & Characterization precursor_synth->precursor_purify radiolabeling Radiolabeling Reaction precursor_purify->radiolabeling isotope Radionuclide ([¹⁸F]Fluoride or ⁶⁸Ga³⁺) isotope->radiolabeling hplc HPLC Purification radiolabeling->hplc formulation Formulation hplc->formulation qc Quality Control Tests formulation->qc release Final Radiopharmaceutical qc->release

Caption: General workflow for preparing a radiolabeled benzothiazole.

PART 1: Protocol for ¹⁸F-Labeling via a Fluoroethylation Precursor

This protocol describes a proposed method for synthesizing an ¹⁸F-labeled tracer based on this compound. The strategy involves the synthesis of a tosylated precursor, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride. This approach is adapted from established methods for preparing fluoroethylated amyloid imaging agents.[1][9]

Step 1: Synthesis of the Tosylated Precursor

The primary amine of this compound is first protected, then acylated with a linker containing a hydroxyl group, which is subsequently tosylated to create a leaving group for the ¹⁸F-labeling step.

A. Amine Protection:

  • Dissolve this compound (1 eq.) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and triethylamine (1.2 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

B. Acylation with a Hydroxy-Linker:

  • To a solution of 2-hydroxyacetic acid (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir for 10 minutes, then add the Boc-protected this compound (1 eq.).

  • Stir the reaction at room temperature overnight.

  • Dilute with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and purify the product by column chromatography to yield the hydroxyethyl-amide derivative.

C. Tosylation of the Hydroxyl Group:

  • Dissolve the hydroxyethyl-amide derivative (1 eq.) in anhydrous DCM and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.5 eq.) and pyridine (2.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase and purify by column chromatography to yield the final tosylated precursor.

Step 2: Automated Radiosynthesis of the [¹⁸F]-Labeled Tracer

This step is typically performed in an automated synthesis module within a hot cell.

  • [¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Remove the water by azeotropic distillation under a stream of nitrogen at ~110 °C.

  • Radiolabeling Reaction: Dissolve the tosylated precursor (2-5 mg) in 0.5-1.0 mL of anhydrous DMSO or acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction vessel at 100-120 °C for 10-15 minutes.

  • Deprotection: After cooling, add 0.5 mL of 2M HCl and heat at 80-100 °C for 5 minutes to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture and purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the product fraction, remove the HPLC solvent via solid-phase extraction (SPE) or rotary evaporation, and formulate the final product in a sterile solution (e.g., saline with ≤10% ethanol).

PART 2: Protocol for ⁶⁸Ga-Labeling via a Chelator Conjugate

This protocol outlines a proposed method for preparing a ⁶⁸Ga-labeled tracer by first conjugating a bifunctional chelator to this compound, followed by radiolabeling. This is a common strategy for developing ⁶⁸Ga-based radiopharmaceuticals.[4][6][10]

Step 1: Synthesis of the DOTA-Benzothiazole Conjugate

The aminomethyl group is directly coupled to an activated ester of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

  • Dissolve this compound (1 eq.) in anhydrous DMF.

  • Add DOTA-NHS ester (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, purify the DOTA-conjugated precursor by preparative HPLC and lyophilize to obtain a white solid.

Step 2: Manual or Automated ⁶⁸Ga-Radiolabeling

This procedure is rapid and can be performed with a generator eluate.

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • Buffering: Add the DOTA-benzothiazole precursor (10-20 µg) dissolved in water to a reaction vial. Add a sodium acetate buffer (e.g., 1 M, pH 4.5-5.0) to the vial.

  • Radiolabeling Reaction: Add the [⁶⁸Ga]GaCl₃ eluate to the vial containing the precursor and buffer. Heat the mixture at 95-100 °C for 5-10 minutes.

  • Purification: After cooling, the reaction mixture is typically purified using a C18 SPE cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities.

  • Formulation: Elute the final product from the SPE cartridge with ethanol and dilute with sterile saline for injection.

Experimental Design and Causality

The choice of experimental parameters is dictated by the chemical properties of the reactants and the desired characteristics of the final product.

  • Choice of Radionuclide (¹⁸F vs. ⁶⁸Ga): ¹⁸F is chosen for its longer half-life, which is suitable for multi-dose production and distribution. ⁶⁸Ga is selected for its on-demand availability from a generator, which is ideal for facilities without a cyclotron.[3][5]

  • Precursor Design: For ¹⁸F-labeling, a leaving group (tosylate) is installed to facilitate nucleophilic substitution, a robust and high-yielding reaction. For ⁶⁸Ga, a macrocyclic chelator like DOTA is used due to its ability to form highly stable complexes with Ga³⁺ at room or slightly elevated temperatures, preventing dissociation in vivo.[4]

  • Reaction Conditions: Anhydrous conditions are critical for ¹⁸F-fluorination to prevent the deactivation of the highly reactive fluoride ion by water.[8] For ⁶⁸Ga-labeling, pH control (typically 4.0-5.0) is essential for efficient chelation and to prevent the formation of gallium hydroxides.

  • Purification: HPLC is the gold standard for purifying PET tracers, as it effectively separates the radiolabeled product from unlabeled precursor and other impurities, which is crucial for achieving high specific activity and ensuring patient safety.[3]

Quality Control for Radiopharmaceutical Release

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product before administration.

QC TestMethod(s)Acceptance CriteriaRationale
Identity Co-elution with a non-radioactive standard on analytical HPLC.The retention time of the radioactive peak must match that of the reference standard.Confirms that the correct radiolabeled compound has been synthesized.
Radionuclidic Purity Gamma-ray spectroscopyCharacteristic photopeak at 511 keV; absence of other gamma-emitting impurities.Ensures that the radioactivity comes from the intended positron-emitting isotope.
Radiochemical Purity Analytical HPLC, Radio-TLC≥95% of total radioactivity in the main product peak.Guarantees that the vast majority of the injected radioactivity is the desired tracer, minimizing off-target effects from radioactive impurities.
Specific Activity Calculated from the radioactivity of the product and the mass determined by HPLC (using a standard curve).Typically >1 Ci/µmol at the time of injection.High specific activity is needed to avoid pharmacological effects from the injected mass and to ensure that binding is not saturated.
pH pH meter or pH stripsBetween 4.5 and 7.5.Ensures the final formulation is physiologically compatible and will not cause discomfort or tissue damage upon injection.
Sterility & Endotoxins Sterility testing (e.g., incubation in culture media); Limulus Amebocyte Lysate (LAL) test.Must be sterile and pass the endotoxin test (limits vary by jurisdiction).Essential for preventing microbial contamination and pyrogenic reactions in patients.

Troubleshooting Common Radiolabeling Issues

G cluster_F18 For ¹⁸F-Labeling cluster_Ga68 For ⁶⁸Ga-Labeling start Low Radiochemical Yield f18_precursor Precursor Degradation (Check stability, storage) start->f18_precursor f18_drying Incomplete Drying of [¹⁸F]F⁻ (Optimize azeotropic steps) start->f18_drying f18_temp Suboptimal Temperature (Verify reaction temp.) start->f18_temp ga68_ph Incorrect pH (Check buffer, final pH) start->ga68_ph ga68_metal Trace Metal Contamination (Use metal-free labware) start->ga68_metal ga68_precursor Low Precursor Concentration (Increase precursor amount) start->ga68_precursor

Caption: Troubleshooting guide for low radiochemical yields.

References

Application Notes and Protocols: Strategic Protection of the Amine Functionality in 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Amine Protection for 6-(Aminomethyl)benzothiazole

This compound is a key building block in contemporary drug discovery and medicinal chemistry. Its unique structure, featuring a reactive primary amine tethered to a benzothiazole core, makes it a valuable synthon for introducing this privileged heterocyclic motif into a wide array of potential therapeutic agents. The benzothiazole moiety is a well-established pharmacophore found in compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.

However, the very feature that makes this compound so useful—the nucleophilic primary amine—also presents a significant synthetic challenge. Unprotected, this amine can undergo a variety of undesired side reactions during subsequent synthetic transformations, such as acylation, alkylation, or oxidation. Therefore, a robust and reliable protecting group strategy is paramount for the successful incorporation of this fragment into complex molecular architectures. This application note provides a detailed guide to the selection and implementation of common amine protecting groups for this compound, with a focus on practical, field-proven protocols.

Comparative Analysis of Common Amine Protecting Groups

The choice of a suitable protecting group is dictated by several factors, including its stability to the reaction conditions planned for subsequent steps, the ease and efficiency of its introduction and removal, and its orthogonality to other protecting groups that may be present in the molecule.[1][2][3] For this compound, the most commonly employed and effective protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[4][5][6]

Protecting Group Structure Introduction Reagents & Conditions Cleavage Reagents & Conditions Compatibility & Mechanistic Rationale
Boc (tert-butyloxycarbonyl)
alt text
Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF, Dioxane, H₂O/THF).[7][8]Strong acid (e.g., TFA in DCM, HCl in dioxane).[9][10]Advantages: Stable to a wide range of non-acidic conditions, including hydrogenation and basic conditions. The bulky tert-butyl group provides steric hindrance. Considerations: The benzothiazole ring is generally stable to acidic conditions required for Boc removal, but prolonged exposure to very strong acids should be monitored.[11] The deprotection mechanism proceeds via formation of a stable tert-butyl cation.[10]
Cbz (benzyloxycarbonyl)
alt text
Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, NaHCO₃), solvent (e.g., H₂O/Dioxane).[12][13][14]Catalytic hydrogenolysis (H₂, Pd/C).[9][15] Can also be cleaved by strong acids (e.g., HBr/AcOH), but this is less common.[12]Advantages: Highly stable to acidic and basic conditions. The primary deprotection method, hydrogenolysis, is very mild and chemoselective. Considerations: Incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups. The benzothiazole sulfur can potentially poison the palladium catalyst, although this is not typically a major issue with modern catalysts.
Fmoc (9-fluorenylmethyloxycarbonyl)
alt text
Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O).[6][16][17]Base (e.g., 20% piperidine in DMF).[6][16]Advantages: Extremely base-labile, allowing for very mild deprotection conditions. Orthogonal to both Boc and Cbz protecting groups.[4][18][19] Considerations: Sensitive to basic conditions, limiting its use in reactions that require strong bases. The deprotection by piperidine proceeds via an E1cB-type elimination mechanism.[6]

Experimental Protocols

The following protocols are designed to be robust and scalable, providing a solid foundation for the protection and deprotection of this compound.

Protocol 1: Boc Protection of this compound

This protocol describes the efficient protection of the primary amine of this compound using di-tert-butyl dicarbonate. The use of a biphasic system with sodium bicarbonate as the base ensures a clean and high-yielding reaction.

Boc_Protection compound_a This compound reagents Boc₂O, NaHCO₃ THF/H₂O, rt compound_b Boc-protected This compound reagents->compound_b

Caption: Boc protection of this compound.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve this compound in THF (approximately 10 mL per gram of starting material).

  • In a separate beaker, prepare a solution of sodium bicarbonate in deionized water (approximately 10 mL per gram of NaHCO₃).

  • Add the aqueous sodium bicarbonate solution to the solution of this compound.

  • To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate in THF dropwise over 15 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Boc-protected product, which can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of Boc-6-(Aminomethyl)benzothiazole

This protocol details the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA). The procedure is rapid and generally high-yielding.

Boc_Deprotection compound_a Boc-protected This compound reagents TFA, DCM rt compound_b This compound TFA salt reagents->compound_b

Caption: Acidic deprotection of Boc-protected amine.

Materials:

  • Boc-protected this compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

Procedure:

  • Dissolve the Boc-protected this compound in dichloromethane (approximately 10 mL per gram of substrate).

  • To this solution, add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C (ice bath).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the free amine.

Protocol 3: Cbz Protection of this compound

This protocol describes the protection of this compound with the Cbz group using benzyl chloroformate under aqueous basic conditions.

Cbz_Protection compound_a This compound reagents Cbz-Cl, Na₂CO₃ Dioxane/H₂O, 0 °C to rt compound_b Cbz-protected This compound reagents->compound_b Cbz_Deprotection compound_a Cbz-protected This compound reagents H₂, 10% Pd/C Methanol, rt compound_b This compound reagents->compound_b

References

Application Notes & Protocols for Cross-Coupling Reactions on the 6-(Aminomethyl)benzothiazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: The benzothiazole scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active agents. Its functionalization is key to modulating biological activity, and palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. This guide provides a detailed examination of coupling strategies for derivatives of 6-(aminomethyl)benzothiazole, a versatile building block. We delve into the strategic necessity of amine protection, the synthesis of key halogenated intermediates, and provide detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each protocol is supplemented with mechanistic insights, troubleshooting advice, and data tables to empower researchers in the synthesis of novel benzothiazole libraries.

The Benzothiazole Core: A Strategic Overview

The benzothiazole ring system is a cornerstone in medicinal chemistry, prized for its rigid structure and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[] The ability to strategically decorate this core allows for the fine-tuning of a compound's pharmacodynamic and pharmacokinetic profile. The this compound derivative is a particularly valuable starting point, offering a reactive handle for further elaboration. However, the primary amine of the aminomethyl group presents a significant challenge for transition metal-catalyzed reactions. It is both nucleophilic and basic, capable of quenching catalysts or participating in undesired side reactions. Therefore, a robust protecting group strategy is not just recommended, but essential for success.

The Imperative of Amine Protection

The primary amine in this compound can coordinate to the palladium catalyst, inhibiting its catalytic activity. To prevent this and other side reactions, the amine must be masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of coupling conditions and its facile removal under mild acidic conditions.[2][3][4]

Protocol 1: Boc Protection of this compound

This protocol details the conversion of the primary amine to a stable Boc-protected carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF dropwise to the mixture at room temperature.

  • Stir the reaction vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl ((benzothiazol-6-yl)methyl)carbamate.

  • Purify the product by flash column chromatography on silica gel if necessary.

Expert Insights: The use of a biphasic THF/water system ensures that both the amine starting material and the inorganic base are soluble, leading to an efficient reaction. Boc₂O is susceptible to hydrolysis, so a slight excess is used to ensure complete conversion.[2]

Synthesis of a Key Intermediate: The Brominated Core

With the amine protected, the benzothiazole core must be functionalized with a leaving group, typically a halide, to serve as an electrophilic partner in cross-coupling reactions. Bromination is a common and effective strategy. Based on the directing effects of the substituents, bromination is expected to occur at the C2 or C7 position. The following protocol is adapted from procedures for similar benzothiazole systems.

Protocol 2: Bromination of Boc-Protected this compound

Materials:

  • tert-butyl ((benzothiazol-6-yl)methyl)carbamate (from Protocol 1)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq.) in glacial acetic acid in a flask equipped with a dropping funnel and protected from light.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture carefully into a beaker of ice water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum. This product, a bromo-substituted derivative, is used as the key precursor for the following coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

The following sections provide detailed protocols for four cornerstone palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-alkynyl bonds on the benzothiazole scaffold.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] It is widely used in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[6][7]

G cluster_prep Precursor Synthesis cluster_coupling Cross-Coupling Reactions cluster_final Final Product Generation A This compound B Protocol 1: Boc Protection A->B C Boc-Protected Intermediate B->C D Protocol 2: Bromination C->D E Bromo-Benzothiazole Precursor D->E F Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) E->F G Buchwald-Hartwig (Amine) E->G H Heck (Alkene) E->H I Sonogashira (Terminal Alkyne) E->I J Coupled Product F->J G->J H->J I->J K Deprotection (TFA/HCl) J->K L Final Functionalized Product K->L

Caption: General workflow for functionalizing this compound.

Materials:

  • Bromo-benzothiazole precursor (1.0 eq.)

  • Aryl or Vinylboronic acid (1.2-1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)

  • Toluene and Water (e.g., 4:1 ratio)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-benzothiazole precursor, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 85-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRole & Causality
Catalyst Pd(OAc)₂ / SPhosPd(0) is the active catalyst. SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, increasing reaction efficiency.[8]
Base K₃PO₄Activates the boronic acid in the transmetalation step and neutralizes acid generated in the cycle.[6]
Solvent Toluene / WaterThe biphasic system facilitates the dissolution of both organic and inorganic reagents. Water is crucial for the transmetalation step.
Temperature 85-100 °CProvides the necessary activation energy for the catalytic cycle, especially the rate-limiting oxidative addition step.
Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is a cornerstone for constructing C-N bonds, coupling an aryl halide with a primary or secondary amine.[2][9] It has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Materials:

  • Bromo-benzothiazole precursor (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the bromo-benzothiazole precursor and anhydrous toluene.

  • Add the amine coupling partner.

  • Seal the flask and heat the mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool to room temperature, and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography.

ParameterConditionRole & Causality
Catalyst Pd₂(dba)₃ / XPhosA highly active catalyst system. The bulky, electron-rich XPhos ligand facilitates the challenging reductive elimination step to form the C-N bond.[10]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile for the coupling cycle.[3]
Solvent TolueneA common high-boiling, non-polar solvent suitable for this reaction. Must be anhydrous to prevent base quenching.
Atmosphere Inert (Argon/Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.
Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for vinylation.[11][12]

Materials:

  • Bromo-benzothiazole precursor (1.0 eq.)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%)

  • Triethylamine (NEt₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ and PPh₃ under an inert atmosphere.

  • Add the anhydrous solvent (DMF or MeCN).

  • Add the bromo-benzothiazole precursor, the alkene, and the base (NEt₃).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[7]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and wash with water to remove the base salt and solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRole & Causality
Catalyst Pd(OAc)₂ / PPh₃Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ stabilizes the catalyst.[10]
Base NEt₃A stoichiometric base is required to neutralize the HBr generated during the catalytic cycle, allowing for the regeneration of the Pd(0) catalyst.[11]
Solvent DMF or MeCNPolar aprotic solvents that are stable at high temperatures and effectively solubilize the reaction components.[7]
Temperature 80-100 °CNecessary to drive the catalytic cycle, particularly the migratory insertion and β-hydride elimination steps.[7]
Sonogashira Coupling: For C-Alkynyl Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating arylalkynes, which are valuable intermediates in synthesis.[13][14]

Materials:

  • Bromo-benzothiazole precursor (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPA)

  • Anhydrous THF (optional, as co-solvent)

Procedure:

  • Add the bromo-benzothiazole precursor, Pd(PPh₃)₂Cl₂, and CuI to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous and degassed triethylamine (which acts as both base and solvent) and optional co-solvent THF.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 50 °C for 6-18 hours. The reaction is often rapid.[15]

  • Monitor by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

ParameterConditionRole & Causality
Catalyst Pd(PPh₃)₂Cl₂ / CuIA dual-catalyst system. The Pd catalyst facilitates the main cross-coupling cycle, while the Cu(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate.[9][13]
Base NEt₃ or DIPAActs as the solvent and the base, which deprotonates the terminal alkyne and neutralizes the HBr formed.[15]
Atmosphere Inert (Argon/Nitrogen)Critical for preventing the oxidative homocoupling of the alkyne (Glaser coupling), an undesirable side reaction promoted by oxygen.

graph G {
layout=circo;
node [shape=circle, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Ar-Pd(II)-X\n L₂", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="rounded"]; C [label="Ar-Pd(II)-R\n L₂", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="rounded"];

A -> B [label=" Oxidative\n Addition\n(Ar-X) "]; B -> C [label=" Transmetalation\n(R-B(OH)₂ + Base) "]; C -> A [label=" Reductive\n Elimination "]; C -> P [style=dashed, arrowhead=none]; P [label="Ar-R\n(Product)", shape=box, style=dashed, fillcolor="#FFFFFF"]; } Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Final Deprotection Step

After successful coupling, the Boc group can be efficiently removed to reveal the primary amine, making it available for further synthetic transformations or for biological evaluation.

Protocol 7: Boc Deprotection

Materials:

  • Boc-protected coupled product
  • Trifluoroacetic acid (TFA)
  • Dichloromethane (DCM)
  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).
  • Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature. [3]3. Stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.4. Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
  • Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.
  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the final deprotected product.

Conclusion

The this compound scaffold provides a rich platform for the development of novel chemical entities. By employing a crucial Boc-protection strategy followed by halogenation, the core is primed for a host of powerful palladium-catalyzed coupling reactions. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings provided herein offer reliable and adaptable methods for researchers to synthesize diverse libraries of functionalized benzothiazoles, accelerating the pace of discovery in medicinal chemistry and materials science.


  • Vertex AI Search. (2024). Efficient Suzuki reaction with benzothiazole/Pd(II) catalyst in water.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from --INVALID-LINK--3. National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Vu Thi, A. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules.
  • Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers.
  • Semantic Scholar. (n.d.). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings.
  • BenchChem. (2025). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
  • PubMed. (n.d.). Palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with thiophenes and thiazoles.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--15. BenchChem. (2025). Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene.
  • Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from --INVALID-LINK--20. Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from --INVALID-LINK--24. Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • ResearchGate. (2015). (PDF) Dual protection of amino functions involving Boc.
  • BenchChem. (2025). Literature review of 6-substituted benzothiazole compounds.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2022). (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole.
  • ResearchGate. (2015). (PDF) Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.

References

Application Notes and Protocols for Bioisosteric Replacement Studies Using 6-(Aminomethyl)benzothiazole Fragments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold and Bioisosteric Modulation

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole ring system, particularly the amenability of its C-2 and C-6 positions to substitution, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1] This guide focuses on the 6-(aminomethyl)benzothiazole fragment as a key building block for drug discovery and explores the strategic application of bioisosteric replacement to modulate its biological activity and optimize drug-like properties.

Bioisosterism, the interchange of atoms or groups of atoms that share similar physical or chemical properties, is a cornerstone of rational drug design.[4][5] This powerful strategy enables medicinal chemists to systematically modify a lead compound to enhance its potency, selectivity, metabolic stability, and bioavailability, while mitigating toxicity. This document provides a comprehensive overview of the synthesis of the this compound core, followed by detailed protocols and application notes for conducting bioisosteric replacement studies on the critical aminomethyl moiety.

PART 1: Synthesis of the Core Fragment: this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted aniline. The following protocol outlines a common synthetic route.

Protocol 1: Synthesis of 6-Methyl-2-aminobenzothiazole

A foundational step is the synthesis of the 2-amino-6-methylbenzothiazole intermediate. This is often achieved through the reaction of p-toluidine with a thiocyanate salt in the presence of an oxidizing agent.

Materials:

  • p-Toluidine

  • Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

  • Concentrated ammonium hydroxide

  • Ethanol

  • Activated carbon (Norit)

  • Chlorobenzene

  • Concentrated sulfuric acid

  • Sulfuryl chloride

Procedure:

  • Thiourea Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in chlorobenzene.[6]

  • Carefully add concentrated sulfuric acid dropwise to form a fine suspension of p-toluidine sulfate.

  • Add sodium thiocyanate and heat the mixture to form the corresponding p-tolylthiourea.

  • Cyclization: Cool the reaction mixture and add sulfuryl chloride, ensuring the temperature does not exceed 50°C.

  • Maintain the temperature at 50°C until the evolution of hydrogen chloride ceases.

  • Remove the chlorobenzene by filtration.

  • Work-up and Purification: Dissolve the solid residue in hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole.

  • Filter the precipitate and wash with water.

  • Recrystallization: Dissolve the crude product in hot ethanol, add activated carbon, and filter the hot suspension.

  • Add hot water to the filtrate, stir vigorously, and cool quickly to induce crystallization.

  • Filter the purified product, wash with aqueous ethanol, and dry to a constant weight.

Protocol 2: Bromination and Conversion to this compound

The methyl group at the 6-position can be functionalized to the desired aminomethyl group via a bromination-amination sequence.

Materials:

  • 6-Methyl-2-aminobenzothiazole

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Ammonia (in a suitable solvent like methanol or as aqueous solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

Procedure:

  • Benzylic Bromination: In a round-bottom flask, dissolve 6-methyl-2-aminobenzothiazole in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide and a radical initiator such as AIBN or BPO.

  • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 6-(bromomethyl)-2-aminobenzothiazole.

  • Amination: Dissolve the crude 6-(bromomethyl)-2-aminobenzothiazole in a suitable solvent and react with an excess of ammonia (e.g., a solution of ammonia in methanol) in a sealed tube at elevated temperature.

  • After the reaction is complete, cool the mixture and evaporate the solvent.

  • Purify the residue by column chromatography to yield 6-(aminomethyl)-2-aminobenzothiazole.

PART 2: Bioisosteric Replacement Strategies for the 6-(Aminomethyl) Group

The primary amino group of the this compound fragment is a key interaction point in many biological systems. Its basicity and hydrogen bonding capabilities can be modulated through bioisosteric replacement to improve pharmacological profiles.

Conceptual Framework for Bioisosteric Replacement

The following diagram illustrates the concept of bioisosteric replacement of the aminomethyl group.

G cluster_0 Core Fragment cluster_1 Bioisosteric Replacements A This compound B Hydroxymethyl (-CH₂OH) A->B Mimics H-bond donor/acceptor C Fluoromethyl (-CH₂F) A->C Modulates pKa D Trifluoromethylamine (-CH₂NHCF₃) A->D Increases metabolic stability E Amide (-CONH₂) A->E Introduces H-bond donor/acceptor F Tetrazole A->F Acidic isostere G Oxadiazole A->G Metabolically stable amide mimic G cluster_0 Synthesis cluster_1 Bioisosteric Modification cluster_2 Characterization & Evaluation cluster_3 Data Analysis A Synthesis of This compound B Design of Bioisosteres A->B C Synthesis of Analogs B->C D Spectroscopic Analysis (NMR, MS) C->D E Purity Determination (HPLC) C->E F Biological Evaluation (e.g., in vitro assays) D->F E->F G Structure-Activity Relationship (SAR) Studies F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Aminomethyl)benzothiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important building block. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues, optimize your reaction conditions, and achieve higher yields and purity.

Introduction: The Challenge of Synthesizing this compound

This compound is a key intermediate in the development of various pharmacologically active agents. Its structure is found in compounds investigated for therapeutic uses ranging from oncology to neurodegenerative diseases.[1][2] However, its synthesis is not always straightforward. Low yields, difficult purifications, and unexpected side reactions are common hurdles. This guide provides a structured approach to identifying and solving these problems.

Below, we illustrate the two most common synthetic pathways to this molecule, each with its own set of advantages and potential pitfalls that will be addressed in this guide.

G cluster_0 Route 1: Reduction of Nitrile cluster_1 Route 2: Gabriel Synthesis A 6-Cyanobenzothiazole B This compound A->B Reduction (e.g., LiAlH4, H2/Catalyst) C 6-(Bromomethyl)benzothiazole D N-(6-Benzothiazolylmethyl)phthalimide C->D Potassium Phthalimide E This compound D->E Hydrazinolysis (N2H4) start Common Precursors start->A Sandmeyer Reaction from 6-Aminobenzothiazole start->C Radical Bromination of 6-Methylbenzothiazole G A Low Yield Observed B Analyze reaction by TLC. Is starting material (SM) present? A->B C YES: Incomplete Reaction B->C Yes D NO: SM Consumed B->D No E Increase Reaction Time Increase Temperature Increase Reagent Stoichiometry Check Reagent Purity C->E F Are there multiple new spots (byproducts)? D->F G YES: Side Reactions Occurring F->G Yes H NO: Product Degradation or Workup Loss F->H No I Lower Reaction Temperature Change Solvent Use Milder Reagents G->I J Optimize Workup (e.g., pH) Improve Extraction Protocol Check Product Stability H->J

References

optimizing reaction conditions for the acylation of 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Acylation of 6-(Aminomethyl)benzothiazole

Welcome to the technical support center for the acylation of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the acylation of this compound?

A1: The acylation of this compound is a nucleophilic substitution reaction. The primary amine group (-NH2) on the aminomethyl substituent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This reaction leads to the formation of a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (like HCl) and to ensure the amine remains in its more nucleophilic, unprotonated state.[1][2]

Q2: Which acylating agent should I choose for my reaction?

A2: The choice of acylating agent depends on the desired reactivity and the stability of your starting material. Here’s a comparison of common options:

Acylating AgentReactivityByproductConsiderations
Acyl Chlorides HighHClVery reactive, often leading to rapid and complete reactions.[3] The HCl generated must be neutralized by a base to prevent protonation of the starting amine.[2][4]
Acid Anhydrides ModerateCarboxylic AcidGenerally less reactive than acyl chlorides, which can offer better control and selectivity.[3] The carboxylic acid byproduct is less corrosive than HCl.
Activated Esters (e.g., NHS esters) ModerateN-HydroxysuccinimideOften used for selective acylation, particularly in bioconjugation, as they are less prone to side reactions with other functional groups.[5]
Carboxylic Acids (with coupling agents) VariableWater, etc.Requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. This method offers flexibility but involves more reagents.

For routine acylations of this compound, acyl chlorides and acid anhydrides are the most common choices due to their efficiency and availability.

Q3: Why is a base necessary in this reaction, and which one should I use?

A3: A base plays a crucial role in the acylation of amines for two primary reasons:

  • Neutralization of Acidic Byproducts: When using acyl chlorides, hydrochloric acid (HCl) is formed. A base, such as pyridine or triethylamine, scavenges this acid, preventing it from protonating the starting amine.[1] Protonated amines are not nucleophilic and will not react.

  • Maintaining Nucleophilicity: The base ensures that the primary amine of this compound remains deprotonated and thus, nucleophilic, driving the reaction forward.[1]

Commonly used bases include:

  • Pyridine: Often used as both a base and a solvent. It is effective at neutralizing HCl.[2]

  • Triethylamine (TEA): A non-nucleophilic tertiary amine that is a strong acid scavenger.

  • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is useful when trying to avoid side reactions involving the base itself.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low yield of the desired N-acylated product is one of the most common issues. The following decision tree can help diagnose the potential cause.

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality Is starting material pure? Are reagents anhydrous? reaction_conditions Review Reaction Conditions start->reaction_conditions Was the temperature correct? Was the reaction time sufficient? workup_purification Evaluate Workup & Purification start->workup_purification Was product lost during extraction? Was the correct purification method used? sub_reagent Degraded Starting Material Moisture in Reagents/Solvent reagent_quality->sub_reagent sub_conditions Incorrect Temperature Insufficient Reaction Time Poor Mixing Incorrect Stoichiometry reaction_conditions->sub_conditions sub_workup Product is Water-Soluble Decomposition on Silica Gel Incorrect Eluent System workup_purification->sub_workup solution_reagent Solution: - Purify starting material. - Use anhydrous solvents and reagents. - Run reaction under inert atmosphere (N2 or Ar). sub_reagent->solution_reagent solution_conditions Solution: - Optimize temperature (start low, e.g., 0 °C). - Monitor reaction by TLC/LC-MS. - Ensure efficient stirring. - Verify stoichiometry (1.0-1.2 eq. of acylating agent). sub_conditions->solution_conditions solution_workup Solution: - Perform careful extractions; use brine wash. - Consider alternative purification (e.g., recrystallization, neutral alumina). - Optimize TLC to find a suitable eluent. sub_workup->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:

  • Reagent Quality: Acylating agents are highly sensitive to moisture and can hydrolyze, reducing their effectiveness.[6] Ensure that all reagents are fresh and solvents are anhydrous. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent degradation.[7]

  • Reaction Temperature: Acylation reactions are often exothermic.[8] Starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help control the reaction rate and minimize side products.[7][9]

  • Stoichiometry: While a slight excess of the acylating agent (1.1-1.2 equivalents) is common, a large excess can lead to side reactions. Conversely, too little will result in an incomplete reaction.[9]

  • Workup and Purification: The N-acylated benzothiazole product may have different solubility properties than the starting amine. Ensure you are using an appropriate extraction solvent. Some amide products can be sensitive to silica gel, leading to degradation during column chromatography.[10]

Issue 2: Formation of Multiple Products or Impurities

The appearance of multiple spots on a TLC plate indicates the formation of byproducts.

Possible Causes and Solutions:

  • Diacylation: While the amide product is less nucleophilic than the starting amine, preventing over-acylation, harsh conditions (high temperature, large excess of a highly reactive acylating agent) could potentially lead to further reactions.[2][3]

    • Solution: Use milder conditions, such as a less reactive acylating agent (anhydride instead of acyl chloride) and control the stoichiometry carefully.[7]

  • Reaction with the Benzothiazole Ring: The benzothiazole ring itself is a heterocyclic aromatic system. Under harsh, acidic conditions (e.g., Friedel-Crafts acylation), electrophilic attack on the ring could occur, though this is less likely under standard N-acylation conditions. The acyl group is deactivating, which makes a second acylation less favorable.[6][11]

    • Solution: Stick to standard N-acylation protocols that do not employ strong Lewis acid catalysts.

  • Decomposition: Darkening of the reaction mixture can indicate decomposition of the starting material or product, often due to excessive heat.[7][12]

    • Solution: Maintain a controlled temperature and monitor the reaction to avoid prolonged reaction times.[12]

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol provides a general method for the N-acylation of this compound with an acyl chloride.

protocol_workflow setup 1. Reaction Setup dissolve 2. Dissolve Starting Material setup->dissolve cool 3. Cool Reaction Mixture dissolve->cool add_base 4. Add Base cool->add_base add_acyl 5. Add Acyl Chloride (Dropwise) add_base->add_acyl react 6. Reaction add_acyl->react monitor 7. Monitor Progress (TLC/LC-MS) react->monitor quench 8. Quench Reaction monitor->quench workup 9. Aqueous Workup & Extraction quench->workup purify 10. Purification workup->purify

Caption: General workflow for N-acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[9]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the stirred solution.[9]

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[9][13]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can significantly influence the reaction rate and outcome.[14]

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are generally good choices as they can dissolve the starting materials and do not interfere with the reaction.[9]

  • Protic Solvents (e.g., Alcohols): These should be avoided as they can react with the acylating agent.

  • Solvent Polarity and Rate: The polarity of the solvent can affect the stability of the transition state. In some cases, more polar solvents can accelerate the reaction.[15][16] However, the primary consideration is ensuring the solubility of all reactants.[7]

References

Technical Support Center: High-Purity Recrystallization of 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the recrystallization of 6-(Aminomethyl)benzothiazole for high purity.

Welcome to the technical support center for the purification of this compound. This guide is designed to provide you, as a senior application scientist, with in-depth protocols and troubleshooting advice to consistently achieve high purity in your recrystallization experiments. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The principle relies on dissolving the impure solid in a hot solvent in which the desired compound has high solubility and the impurities have either very high or very low solubility. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).

Q2: Why is solvent selection so critical for this specific molecule?

This compound possesses both a basic primary amine and a heterocyclic benzothiazole core. This bifunctional nature dictates its solubility. The benzothiazole moiety lends it some aromatic, less polar character, while the aminomethyl group introduces polarity and the potential for hydrogen bonding. A successful recrystallization hinges on finding a solvent that effectively solubilizes the compound at elevated temperatures but poorly at lower temperatures. Ethanol or ethanol/water mixtures are often effective for benzothiazole derivatives.[1][2]

Q3: My this compound sample is slightly colored. What is the likely cause and how can it be removed during recrystallization?

A yellowish or brownish tint can indicate the presence of oxidized impurities, a common issue with amino compounds which can be sensitive to light and acids.[3] These colored impurities can often be removed by adding a small amount of activated carbon (e.g., Norit) to the hot solution before filtration. The activated carbon adsorbs the colored impurities.

Q4: Can I use an acid to improve the solubility of this compound in an aqueous system?

While protonating the basic amino group with an acid will increase its aqueous solubility, it will form a salt.[3] If the freebase is the desired final product, this approach requires a subsequent neutralization step to precipitate the compound, which can sometimes be less effective for purification than a direct recrystallization from an organic solvent. For some amines, recrystallization from acidic solvents like acetic acid is a viable option, but care must be taken as this can sometimes lead to the formation of adducts rather than pure compound.[3]

Detailed Recrystallization Protocol

This protocol is adapted from established methods for structurally similar benzothiazole derivatives and is designed to yield high-purity this compound.[2]

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Buchner Funnel and Flask

  • Filter Paper

  • Glass Stirring Rod

  • Watch Glass

Step-by-Step Methodology:
  • Solvent Preparation: Prepare a mixed solvent system of 60% ethanol in deionized water.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar.

    • Begin adding the 60% ethanol solvent in small portions while gently heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[4]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated carbon (approximately 1-2% of the solute weight).

    • Briefly reheat the solution to a boil for a few minutes.

  • Hot Filtration:

    • To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 30% ethanol to remove any residual mother liquor.[2]

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow Diagram

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimal Hot Solvent B 2. Add Activated Carbon (if needed) A->B C 3. Hot Gravity Filtration B->C D 4. Slow Cooling & Crystallization C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G H High Purity Product G->H

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

Issue: The compound "oils out" instead of forming crystals.

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities, depressing the melting point.[4]

  • Solution 1: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then attempt to cool it again, perhaps more slowly.[4]

  • Solution 2: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Solution 3: Add a "seed crystal" (a tiny crystal from a previous successful batch) to the cooled solution to initiate crystallization.

Issue: Very low or no crystal formation upon cooling.

  • Cause: The most common reason is the use of too much solvent during the dissolution step.[4]

  • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again. Be sure to do this in a fume hood.

  • Last Resort: If crystallization still fails, the solvent can be completely removed by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with a different solvent system.[4]

Issue: The final product has a poor yield (<50%).

  • Cause 1: As mentioned, using an excessive amount of solvent is a primary cause, as a significant amount of the product will remain in the mother liquor.[4]

  • Cause 2: The cooling period may have been too short, or the final cooling temperature was not low enough to maximize precipitation.

  • Solution: Before discarding the mother liquor, you can test it for remaining product by taking a small sample and evaporating the solvent. If a significant residue remains, you may be able to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Recrystallization Issue OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No/Low Crystal Formation Start->NoCrystals LowYield Poor Yield Start->LowYield ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent BoilSolvent Boil Off Excess Solvent NoCrystals->BoilSolvent CheckMotherLiquor Concentrate Mother Liquor LowYield->CheckMotherLiquor ScratchSeed Scratch Flask or Add Seed Crystal ReheatAddSolvent->ScratchSeed Success Problem Solved ScratchSeed->Success BoilSolvent->Success CheckMotherLiquor->Success

Caption: Decision tree for troubleshooting common recrystallization problems.

Solvent Selection Summary

The choice of solvent is paramount. Below is a table summarizing common solvents and their suitability for benzothiazole derivatives.

Solvent SystemTypeSuitability for this compoundReference
Ethanol Polar ProticOften a good choice; many benzothiazole derivatives are recrystallized from it.[1][5][6][1][5][6]
Ethanol/Water Mixed Polar ProticExcellent for fine-tuning solubility. The addition of water (an anti-solvent) reduces solubility upon cooling.[2]
Methanol Polar ProticA viable alternative to ethanol.
Hexane/Acetone Mixed Non-polar/Polar AproticCan be effective if single-solvent systems fail.[7][7]
Acetic Acid Polar Protic (Acidic)Can be used for basic compounds like amines but may form salts.[3][3]

References

Technical Support Center: Synthesis of 6-(Aminomethyl)benzothiazole - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Aminomethyl)benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in obtaining this key synthetic intermediate with high purity.

The synthesis of this compound, a crucial building block in medicinal chemistry, often involves the reduction of a nitrile precursor, such as 6-cyanobenzothiazole. While seemingly straightforward, this transformation can be accompanied by the formation of various impurities that can complicate downstream applications. This guide offers expert insights and practical solutions to identify and remove these impurities, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Impurity Identification and Removal

This section addresses specific issues you may encounter during the synthesis and purification of this compound, presented in a question-and-answer format.

Question 1: My final product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities from the reduction of 6-cyanobenzothiazole?

Answer:

The reduction of 6-cyanobenzothiazole to this compound can generate several byproducts, primarily due to the high reactivity of the intermediate imine and the final amine product. The most common impurities are secondary and tertiary amines formed through side reactions.

Probable Causes and Identification:

  • Incomplete Reduction: The presence of the starting material, 6-cyanobenzothiazole, indicates that the reduction reaction has not gone to completion. This can be identified by its characteristic nitrile peak in the IR spectrum (around 2230 cm⁻¹) and its distinct signals in the NMR spectrum.

  • Secondary Amine Impurity (Bis(benzothiazol-6-ylmethyl)amine): This impurity arises from the reaction of the initially formed primary amine with the intermediate imine. Catalytic hydrogenation is particularly prone to forming secondary and tertiary amine byproducts[1].

  • Tertiary Amine Impurity (Tris(benzothiazol-6-ylmethyl)amine): Further reaction of the secondary amine with the imine intermediate leads to the formation of the tertiary amine.

Analytical Identification of Impurities:

ImpurityAnalytical Techniques for Identification
6-Cyanobenzothiazole (Starting Material) TLC: Different Rf value compared to the product. IR: Characteristic nitrile stretch (~2230 cm⁻¹). ¹H NMR: Distinct aromatic proton signals. LC-MS: Unique molecular ion peak.
Bis(benzothiazol-6-ylmethyl)amine (Secondary Amine) TLC: May have a similar Rf to the product, but often slightly less polar. ¹H NMR: Appearance of a new set of aromatic and methylene proton signals, with a different integration ratio compared to the desired product. The N-H proton of the secondary amine will have a characteristic chemical shift. LC-MS: A molecular ion peak corresponding to the dimer.
Tris(benzothiazol-6-ylmethyl)amine (Tertiary Amine) TLC: Generally the least polar spot. ¹H NMR: A complex set of signals corresponding to the trimer. LC-MS: A molecular ion peak corresponding to the trimer.

Visualizing the Reaction Pathway and Impurity Formation:

G cluster_0 Main Reaction Pathway cluster_1 Impurity Formation A 6-Cyanobenzothiazole B Imine Intermediate A->B Reduction (e.g., LiAlH4, H2/Catalyst) C This compound (Primary Amine) B->C Further Reduction D Bis(benzothiazol-6-ylmethyl)amine (Secondary Amine) B->D Reaction with Primary Amine E Tris(benzothiazol-6-ylmethyl)amine (Tertiary Amine) D->E Reaction with Imine Intermediate

Caption: Formation of secondary and tertiary amine impurities.

Question 2: How can I minimize the formation of secondary and tertiary amine impurities during the reduction?

Answer:

Minimizing these impurities requires careful control of the reaction conditions and the choice of reducing agent.

Strategies for Minimizing Impurities:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce nitriles to primary amines[2][3]. It is generally less prone to forming secondary and tertiary amines compared to catalytic hydrogenation if the reaction is worked up promptly.

    • Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): While effective, this method is more susceptible to over-alkylation, leading to secondary and tertiary amines[1]. The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts by competing for the reactive imine intermediate[1].

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to control the rate of side reactions.

    • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular reactions that lead to secondary and tertiary amines.

    • Stoichiometry of Reducing Agent: Using a slight excess of the reducing agent can help to ensure the complete conversion of the imine intermediate to the primary amine before it can react with another amine molecule.

Recommended Protocol for LiAlH₄ Reduction:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve 6-cyanobenzothiazole in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude product.

Question 3: My product is an oil or a low-melting solid that is difficult to crystallize. What purification methods are most effective?

Answer:

Purification of this compound can be challenging due to its physical properties and the presence of structurally similar impurities. A combination of techniques is often necessary.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired primary amine from the less polar secondary and tertiary amine impurities, as well as any unreacted starting material.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step. Finding a suitable solvent system is key.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzothiazole derivatives include ethanol, methanol, or a mixture of solvents like ethanol/water or chloroform/methanol[4][5].

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration.

Troubleshooting Recrystallization:

ProblemSolution
Oiling Out The compound separates as a liquid instead of a solid. Re-heat the mixture to dissolve the oil, add more solvent, and cool slowly. Seeding with a pure crystal can also help.
No Crystals Form The solution may be too dilute. Try evaporating some of the solvent. Scratching the inside of the flask with a glass rod can also induce nucleation.
Poor Recovery Too much solvent may have been used. The product may be too soluble in the chosen solvent.

Visualizing the Purification Workflow:

G A Crude Product from Workup B Column Chromatography A->B C Purity Check (TLC, NMR, LC-MS) B->C F Impure Fractions B->F Separated Impurities D Recrystallization C->D If solid and further purification is needed E Final Pure Product C->E If pure D->E G Mother Liquor D->G Remaining Impurities in Solution

Caption: A typical purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of my final product?

A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of your product and detecting impurities. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for identifying the molecular weights of any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the presence of impurities by comparing the spectra to a reference or predicted spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool[6].

Q2: My reaction seems to stall and I have a significant amount of starting material left. What could be the issue?

A2: Incomplete conversion can be due to several factors:

  • Inactive Reducing Agent: LiAlH₄ is highly reactive with moisture. Ensure that your reagents and solvents are anhydrous. Use a fresh bottle of LiAlH₄ if you suspect it has been deactivated. For catalytic hydrogenation, the catalyst may be poisoned or deactivated.

  • Insufficient Amount of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent.

  • Low Reaction Temperature or Time: Some reductions may require higher temperatures or longer reaction times to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Q3: Are there any "greener" alternatives for the synthesis of this compound?

A3: While traditional methods often use harsh reagents like LiAlH₄, research into greener synthetic routes is ongoing. Some potential areas for greener synthesis include:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, isopropanol) in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.

  • Enzymatic Reductions: Biocatalysis offers a highly selective and environmentally friendly approach to reductions, although specific enzymes for this transformation may need to be developed or engineered.

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields in benzothiazole synthesis.

Q4: How should I store this compound?

A4: this compound, being a primary amine, can be susceptible to oxidation and degradation over time. It is best stored under an inert atmosphere (argon or nitrogen) in a cool, dark place. For long-term storage, refrigeration is recommended.

References

improving the stability and storage of 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: 6-(Aminomethyl)benzothiazole

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to address common challenges related to the stability and storage of this compound. As a key building block in pharmaceutical research, maintaining the integrity of this compound is paramount for reproducible and successful experimental outcomes. This document provides field-proven insights and protocols to mitigate degradation and ensure optimal handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the primary factors that cause this compound to degrade?

A: The primary amine of the aminomethyl group is the most reactive site and is highly susceptible to oxidative degradation.[1] Exposure to atmospheric oxygen, particularly in the presence of light and elevated temperatures, can initiate a radical-mediated cascade.[2][3] This process can lead to the formation of imines (from dimerization), benzaldehyde derivatives (if the C-N bond cleaves), and benzoic acid derivatives upon further oxidation. The benzothiazole ring itself can also undergo hydroxylation.[4][5]

Q2: What are the ideal long-term storage conditions for the solid compound?

A: To minimize degradation, solid this compound should be stored under a dry, inert atmosphere (argon or nitrogen) at low temperatures. For long-term stability, storage at -20°C is strongly recommended. The container should be opaque or stored in the dark to prevent photodegradation.[6][7]

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the primary amine.[1]
Light Protect from Light (Amber Vial/Dark)Minimizes energy input that can initiate radical formation and photodegradation.[8][9]
Moisture Dry/DesiccatedPrevents hydrolysis and potential side reactions.

Q3: My solid this compound has developed a yellow or brownish tint. Is it still usable?

A: A change in color from white/off-white to yellow or brown is a strong indicator of degradation, likely due to oxidation and the formation of conjugated imine species.[1][2] While the material may not be completely degraded, its purity is compromised. It is highly recommended to perform a purity analysis (e.g., HPLC, NMR) before use. For sensitive applications, using a fresh, pure lot is the safest course of action.

Q4: Should I use the free base or a salt form (e.g., hydrochloride) for better stability?

A: For enhanced stability, especially in solution or for long-term storage, converting the compound to its hydrochloride (HCl) salt is a highly effective strategy.[10][11] Salt formation protonates the primary amine, making it significantly less nucleophilic and far less susceptible to oxidation.[12] This also typically increases the compound's melting point and can improve its solid-state stability.[10] The choice depends on your experimental needs; the free base is required for reactions where the amine must act as a nucleophile, but the salt form is superior for storage and formulation.

Q5: How long is this compound stable in solution?

A: Stability in solution is highly dependent on the solvent, pH, concentration, and storage conditions. In aprotic solvents like DMSO or DMF, solutions should be prepared fresh and used immediately. If storage is necessary, flash-freeze aliquots and store them at -80°C under an inert atmosphere. Repeated freeze-thaw cycles should be avoided. In aqueous solutions, stability is pH-dependent; degradation is often accelerated at neutral or slightly basic pH where the amine is deprotonated and more reactive.[13][14]

Part 2: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving specific issues encountered during experimentation.

Issue 1: Inconsistent results or low yield in my reaction.
  • Question: I am using this compound as a starting material, but my reaction yield is variable or lower than expected. Could the reagent be the problem?

  • Answer & Workflow: Yes, reagent degradation is a common cause of poor reaction outcomes. The primary amine is the key reactive group; if it has oxidized, the concentration of active starting material is reduced.

    Caption: Troubleshooting workflow for reaction failure.

Issue 2: A new, unexpected peak appears in my HPLC chromatogram during a time-course experiment.
  • Question: I am monitoring a reaction in solution and see a new peak growing over time that is not my starting material or desired product. What could it be?

  • Answer: This strongly suggests that your starting material or product is degrading under the reaction or analysis conditions. Given the structure, the most likely degradation pathway is oxidative dimerization. Two molecules of this compound can oxidize and condense to form an imine. This new, larger molecule will have a different retention time on HPLC.

    Plausible Degradation Pathway:

    DegradationPathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation cluster_2 Further Degradation mol1 2 x this compound mol2 Intermediate Aldehyde/Ketone Species mol1->mol2 [O] (Air, Light, Heat) mol3 Imine Dimer + H₂O mol2->mol3 + another molecule of starting material mol4 Benzaldehyde/Benzoic Acid Derivatives mol3->mol4 Hydrolysis / Further [O]

    Caption: Plausible oxidative degradation pathway.[1][2]

    Solution:

    • Run a Control: Incubate this compound under your reaction conditions (solvent, temperature) but without other reagents. Monitor by HPLC to confirm its stability.

    • De-gas Solvents: Use solvents that have been thoroughly de-gassed by sparging with argon or nitrogen to remove dissolved oxygen.

    • Work in the Dark: Protect your reaction from light by wrapping the flask in aluminum foil.

    • Consider an Antioxidant: For formulation studies, adding a small amount of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS) may be beneficial.[15][16]

Issue 3: The compound is poorly soluble in my desired solvent system.
  • Question: I am having trouble dissolving the free base for my experiments. How can I improve its solubility?

  • Answer: Solubility can often be improved by converting the compound to a salt.[11][17] The hydrochloride salt of this compound is generally more soluble in polar protic solvents like water, methanol, or ethanol than the free base.

    • To prepare the salt: Dissolve the free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). Add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) dropwise with stirring. The salt will typically precipitate and can be isolated by filtration.

    • Caution: Remember that if you need the amine to be nucleophilic for a subsequent reaction, you will need to add a non-nucleophilic base (like triethylamine or DIPEA) to the reaction mixture to regenerate the free base in situ.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for best practices.

Protocol 1: Recommended Long-Term Storage
  • Preparation: Obtain a clean, dry amber glass vial with a screw cap fitted with a PTFE-lined septum.

  • Aliquot: Weigh the desired amount of solid this compound into the vial inside a glovebox or under a gentle stream of inert gas.

  • Inerting: If not using a glovebox, use the "purge and backfill" method. Carefully insert a needle connected to a vacuum line and another needle connected to an inert gas (argon or nitrogen) line through the septum. Evacuate the vial gently for 1-2 minutes, then backfill with inert gas. Repeat this cycle 3-5 times.[18][19]

  • Sealing: After the final backfill, remove the needles and quickly wrap the cap/septum junction with Parafilm® to ensure a long-term seal.

  • Storage: Label the vial clearly, including the date. Place the sealed vial inside a secondary container with a desiccant and store it in a -20°C freezer.

Protocol 2: Preparation of a Standard Stock Solution for Assays
  • Pre-analysis: Before preparing a stock solution from a new or old bottle, confirm the purity of the solid material via HPLC (see Protocol 3).

  • Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., DMSO, DMF). If possible, use a solvent from a freshly opened bottle or one packaged under an inert atmosphere.

  • Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing & Dissolving: Quickly weigh the required amount of solid and dissolve it in the appropriate volume of solvent to achieve the target concentration. If the compound is in an inerted vial, use a gas-tight syringe for solvent addition and a separate needle to vent pressure.

  • Storage of Solution: If the solution will not be used immediately, dispense it into single-use aliquots in small, inerted vials. Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage. Avoid storing stock solutions in a refrigerator, as the amine is more reactive at those temperatures compared to a freezer.

Protocol 3: General Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method to assess purity and detect degradation products.

  • Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN) or Methanol.

  • Gradient Elution:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

    • This gradient should be optimized to ensure good separation of the main peak from any potential impurities.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C

    • Detection Wavelength: Scan from 210-400 nm. The benzothiazole ring has strong absorbance around 254 nm and 280 nm; monitor at the lambda max for best sensitivity.

    • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase (e.g., 50:50 A:B or ACN/water mixture). Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample. The appearance of new peaks, particularly at later retention times (suggesting less polar, larger molecules like dimers) or earlier retention times (suggesting more polar, cleaved products), is indicative of degradation.[20][21] Purity can be calculated based on the relative peak area percentage.

References

Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Aminomethyl)benzothiazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in pharmaceutical development, ensuring a robust, safe, and scalable synthesis is paramount.

This document moves beyond a simple recitation of steps. Drawing from extensive field experience, it explains the causality behind process decisions, anticipates common scale-up pitfalls, and provides validated troubleshooting strategies. We will focus on the most industrially viable synthetic route and address the specific challenges you are likely to encounter.

PART 1: Strategic Overview of the Synthetic Pathway

The synthesis of this compound presents a classic process chemistry challenge: how to construct the molecule without a highly reactive functional group, like the primary aminomethyl moiety, interfering with the core ring-forming reaction. A direct approach using 4-(aminomethyl)aniline is problematic due to the nucleophilicity of both amino groups.

Therefore, the most reliable and scalable strategy involves a two-step sequence using a stable precursor that can be unmasked in the final step. The pathway of choice proceeds through a nitrile intermediate:

  • Step 1: Cyclization. Formation of 2-Amino-6-cyanobenzothiazole from 4-cyanoaniline. This step builds the core heterocyclic structure.

  • Step 2: Reduction. Conversion of the 6-cyano group to the target 6-(aminomethyl) group.

This "protecting group-free" approach, where the nitrile serves as a masked amine, is efficient and avoids additional protection/deprotection steps, making it ideal for large-scale production.[1][2]

G cluster_0 Overall Synthetic Workflow A 4-Cyanoaniline B 2-Amino-6-cyanobenzothiazole A->B Step 1: Oxidative Cyclization (KSCN, Br2, AcOH) C This compound (Final Product) B->C Step 2: Nitrile Reduction (e.g., Catalytic Hydrogenation)

Caption: High-level overview of the two-step synthesis.

PART 2: Troubleshooting Guide: Synthesis of 2-Amino-6-cyanobenzothiazole (Step 1)

This oxidative cyclization is robust but fraught with potential scale-up issues related to its exothermic nature and the hazardous reagents involved.

Q1: My reaction yield dropped from 85% at 100g scale to less than 50% at 5kg scale. What are the likely causes?

This is a classic scale-up problem almost always linked to mass and heat transfer limitations.[3]

  • Causality (Expertise & Experience): The reaction of an aniline derivative with thiocyanate and bromine is highly exothermic.[3] At the lab scale, a simple ice bath provides a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically. Inefficient stirring and slower heat removal through the vessel jacket can create localized hotspots. These hotspots lead to thermal degradation of the starting material, intermediate, or product, and promote the formation of undesirable, often colored, byproducts.

  • Troubleshooting & Self-Validation:

    • Control the Bromine Addition Rate: Do not simply multiply the addition time by the scale-up factor. The addition must be governed by the internal temperature (T_int). Use a dosing pump for precise, slow addition and link the feed rate to T_int, ensuring it does not exceed a setpoint (e.g., 10-15°C).

    • Improve Agitation: Ensure the reactor's overhead stirrer is sufficient to maintain a homogenous slurry. A vortex should be visible, and solids should not be allowed to settle at the bottom. Poor mixing leads to localized high concentrations of bromine, causing side reactions.[3]

    • Monitor the Exotherm: Use a temperature probe to track both the internal reaction temperature and the jacket temperature. A large delta (ΔT) between them indicates poor heat transfer and a high risk of a runaway reaction.

    • Consider Reverse Addition: In some cases, adding the aniline/thiocyanate slurry to a solution of bromine in acetic acid can help better control the exotherm, although this requires careful evaluation.

Q2: The work-up is difficult. After neutralization, I get an oily, intractable solid that is difficult to filter. How can I improve this?

Product precipitation issues are common when moving from a flask to a reactor.

  • Causality (Expertise & Experience): The crude product precipitates upon neutralization of the acidic reaction mixture (e.g., with NaOH or NH4OH).[4] On a small scale, rapid cooling and stirring in a beaker are effective. In a large vessel, slower, non-uniform pH changes and temperature gradients can cause the product to "oil out" or form a fine, gelatinous precipitate instead of crystalline solids.

  • Troubleshooting & Self-Validation:

    • Control Neutralization: Add the basic solution slowly and sub-surface with good agitation to avoid localized pH spikes. Monitor the pH throughout the addition.

    • Temperature Control: Ensure the batch is cooled sufficiently before starting neutralization. A controlled precipitation at a consistent, low temperature (e.g., 0-5°C) often yields a more crystalline and filterable solid.

    • Introduce an Anti-Solvent: If the product is still problematic, consider adding a miscible anti-solvent (like water) to the crude solution before neutralization to encourage crystalline precipitation.

    • Aging Time: Once precipitation is complete, allow the slurry to stir (age) for a period (e.g., 1-2 hours) at a low temperature. This allows for crystal growth and can significantly improve filtration characteristics.

Q3: My isolated intermediate is persistently yellow or brown, even after washing. How can I remove these colored impurities?

Colored impurities typically arise from residual bromine or oxidation byproducts.[3]

  • Causality (Expertise & Experience): Any unreacted bromine will impart a strong color. Furthermore, overheating can lead to complex polymeric side products that are highly colored and can get trapped in the product crystals.

  • Troubleshooting & Self-Validation:

    • Bromine Quenching: After the reaction is deemed complete by in-process control (e.g., HPLC), add a quenching agent. A solution of sodium thiosulfate or sodium bisulfite is effective and should be added until the characteristic orange/brown color of bromine disappears.[3]

    • Recrystallization: This is the most effective method for purification.[5] A suitable solvent system must be identified. Ethanol, or a mixed solvent system like ethanol/water or acetone/water, is often effective for 2-aminobenzothiazole derivatives.[4]

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (e.g., Norit) to the hot solution to adsorb colored impurities.[4] Allow a short contact time (5-15 minutes) and then perform a hot filtration to remove the carbon before allowing the product to crystallize. Caution: Carbon can also adsorb your product, so use it sparingly.

Protocol: Scale-Up Synthesis of 2-Amino-6-cyanobenzothiazole
Reactants Molar Eq. MW Quantity (5kg Scale) Notes
4-Cyanoaniline1.0118.14 g/mol 5.00 kgVerify purity by HPLC/NMR.
Potassium Thiocyanate2.297.18 g/mol 8.22 kgMust be dry.
Bromine1.1159.81 g/mol 7.44 kg (2.39 L)Handle in a closed system.
Glacial Acetic Acid--~50 LSolvent.

Procedure:

  • Charge a suitable, clean, and dry reactor with glacial acetic acid (30 L) and 4-cyanoaniline (5.00 kg).

  • Begin stirring and add potassium thiocyanate (8.22 kg). A thick slurry will form.

  • Cool the reactor jacket to -5°C to bring the internal temperature of the slurry to 0-5°C.

  • In a separate vessel, dissolve bromine (7.44 kg) in glacial acetic acid (20 L).

  • Using a peristaltic or diaphragm pump, add the bromine solution to the reactor sub-surface over 4-6 hours. CRITICAL: Maintain the internal temperature at <15°C throughout the addition.

  • Once the addition is complete, allow the mixture to stir at 10-15°C for an additional 2-4 hours. Monitor reaction completion by HPLC.

  • Once complete, cool the batch to <10°C and slowly add a 10% aqueous solution of sodium bisulfite until the reddish-brown color dissipates.

  • Transfer the reaction mixture to a well-stirred vessel containing chilled water (100 L).

  • Slowly neutralize the mixture by adding 25% aqueous sodium hydroxide, keeping the temperature <20°C. Target a final pH of 7-8.

  • Stir the resulting slurry for 1 hour at 10-15°C to allow for crystal maturation.

  • Filter the solid product using a centrifuge or filter press. Wash the cake with deionized water until the filtrate is neutral.

  • Dry the solid under vacuum at 50-60°C to a constant weight. Expected yield: 6.5 - 7.0 kg (80-87%).

PART 3: Troubleshooting Guide: Reduction of Nitrile to Amine (Step 2)

The reduction of the aromatic nitrile to a primary amine is the final, critical step. The primary challenge here is achieving complete, clean conversion without affecting the benzothiazole ring.

Q1: What are the pros and cons of catalytic hydrogenation vs. a chemical reductant (e.g., LiAlH4) for this reduction at scale?

This is a key process decision with significant implications for safety, cost, and environmental impact.

  • Causality (Expertise & Experience): Catalytic hydrogenation is generally preferred at scale due to high atom economy (the only byproduct is consumed hydrogen), simpler work-up (catalyst filtration), and lower cost. However, it requires specialized high-pressure equipment and carries the risk of catalyst poisoning or deactivation. Chemical reductants like LiAlH4 are powerful but have poor atom economy, generate large volumes of aqueous waste during work-up, and can be highly pyrophoric and expensive at scale.

Comparison of Reduction Methods

FeatureCatalytic Hydrogenation (e.g., Raney Ni, Pd/C)Chemical Reduction (e.g., LiAlH4, NaBH4/CoCl2)
Safety High-pressure H2 gas (flammable/explosive). Catalysts can be pyrophoric.Reagents can be pyrophoric (LiAlH4). Generates H2 during quench.
Work-up Simple filtration to remove catalyst.Complex, often hazardous aqueous quench. Generates large salt waste streams.
Cost High initial equipment cost. Reagents are relatively cheap. Catalyst may be recyclable.Reagents are expensive, especially at large scale.
Selectivity Generally high. Risk of catalyst poisoning by sulfur.Can be less selective; potential for side reactions if not controlled.
Environment "Greener" option with minimal waste.High E-Factor (environmental factor) due to waste generation.

Recommendation: For a scalable and environmentally responsible process, developing a robust catalytic hydrogenation protocol is the superior choice.

Q2: My catalytic hydrogenation is very slow or stalls completely. What should I check?

Catalyst deactivation is the most common culprit.

  • Causality (Expertise & Experience): The sulfur atom in the benzothiazole ring can act as a poison for many transition metal catalysts, particularly Palladium (Pd). It adsorbs strongly to the catalyst's active sites, preventing hydrogen from activating and the nitrile from binding. Raney Nickel (Ra-Ni) is often more tolerant to sulfur-containing compounds and is a good first choice for this type of reduction.

  • Troubleshooting & Self-Validation:

    • Switch the Catalyst: If using Pd/C, switch to Raney Nickel or a rhodium-based catalyst (e.g., Rh/C), which are known to be more sulfur-tolerant.

    • Increase Catalyst Loading: A stalled reaction can sometimes be restarted by increasing the catalyst loading, but this is not an economical long-term solution. The root cause should be identified.

    • Check Hydrogen Pressure & Temperature: Ensure the hydrogen pressure and temperature are adequate. Nitrile reductions often require elevated pressure (50-500 psi) and temperature (50-100°C) to proceed at a reasonable rate.

    • Solvent Choice: The reaction is often run in an alcoholic solvent (methanol, ethanol) sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts. Ensure the starting material is fully dissolved.

    • Purity of Starting Material: Impurities carried over from Step 1 could be poisoning the catalyst. Ensure the 2-Amino-6-cyanobenzothiazole is of high purity.

Protocol: Catalytic Hydrogenation of 2-Amino-6-cyanobenzothiazole
Reactants Molar Eq. MW Quantity (6.5kg Scale) Notes
2-Amino-6-cyanobenzothiazole1.0175.21 g/mol 6.50 kgStarting material from Step 1.
Raney Nickel (50% slurry in water)10-20% w/w-0.65 - 1.3 kg (dry weight basis)Highly pyrophoric when dry! Handle as a slurry.
Methanol--~65 LSolvent.
Ammonia (7N in MeOH)--~6.5 LOptional, to prevent secondary amine formation.

Procedure:

  • SAFETY FIRST: This procedure uses flammable hydrogen gas and a pyrophoric catalyst. It must be performed in a dedicated high-pressure hydrogenation reactor (autoclave) by trained personnel.

  • Charge the autoclave with methanol (65 L), 2-Amino-6-cyanobenzothiazole (6.50 kg), and the ammoniacal methanol solution.

  • Under a nitrogen atmosphere, carefully charge the Raney Nickel slurry. NEVER allow the catalyst to dry in air.

  • Seal the reactor. Purge the headspace 3-5 times with nitrogen, then 3-5 times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 100-200 psi.

  • Begin agitation and heat the reactor to 60-80°C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases. This can be confirmed by HPLC analysis of a sample drawn from the reactor.

  • Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. CRITICAL: Keep the filter cake wet with solvent (methanol) at all times to prevent ignition of the Raney Nickel. Quench the spent catalyst cake immediately by submerging it in a large volume of water.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) or by conversion to a stable salt (e.g., the hydrochloride salt) followed by crystallization.

PART 4: General FAQs and Visual Summaries

Q: What analytical methods are best for monitoring these reactions?

For both steps, High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal in-process control. It can effectively separate starting materials, intermediates, and products, allowing for quantitative tracking of the reaction's progress. For final product characterization and purity assessment, ¹H NMR, ¹³C NMR, and LC-MS are essential.

Q: Are there "greener" alternatives for the cyclization step?

Yes, research is ongoing to replace the stoichiometric use of bromine. Modern methods include:

  • Transition-metal-catalyzed oxidative cyclizations: These methods can use a catalytic amount of a metal like copper or palladium with a terminal oxidant (like air or oxygen), but catalyst cost and removal can be a challenge.[6][7][8]

  • Electrochemical synthesis: This involves using an electric current to drive the oxidative cyclization, avoiding chemical oxidants altogether.[9]

  • Flow Chemistry: Performing the bromination in a microreactor or flow setup can dramatically improve heat transfer and safety, allowing for reactions that are too exothermic for large batch reactors.[10]

While promising, the classic bromine-mediated synthesis remains the most common and well-understood method in industrial practice.[3]

G node_s node_s start Low Yield in Step 1? q1 Was the exotherm controlled (<15°C)? start->q1 a1_no Issue: Localized Overheating. Solution: Slow Br2 addition; Improve cooling efficiency. q1->a1_no No q2 Was the starting material pure? q1->q2 Yes a1_yes Issue: Poor Mixing. Solution: Increase agitation speed; Check impeller design; Ensure solids are suspended. a2_no Issue: Impurities causing side reactions. Solution: Recrystallize or re-source 4-cyanoaniline. q2->a2_no No q3 Was the work-up pH and temperature controlled? q2->q3 Yes a3_no Issue: Product loss during isolation/precipitation. Solution: Slow neutralization at low temp; Analyze mother liquor for losses. q3->a3_no No end_node If all checks pass, consider stoichiometry and reagent quality. q3->end_node Yes

Caption: Troubleshooting decision tree for low yield in Step 1.

References

work-up procedure for reactions involving 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(Aminomethyl)benzothiazole Reactions

Welcome to the technical support guide for handling reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The unique structure of this compound—possessing both a basic primary amine and a benzothiazole core—presents specific challenges during reaction work-up and purification. This guide provides in-depth, experience-driven answers to common problems in a troubleshooting format.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the key physicochemical properties of this compound that influence its work-up?

Answer: Understanding the fundamental properties of your starting material is the first principle of a successful work-up. The behavior of this compound is dictated by its two primary functional regions: the basic aminomethyl group and the aromatic benzothiazole system.

The most critical property for designing an extraction is the basicity of the primary amine. While the exact pKa of this compound is not widely reported, a close structural analog, benzylamine, has a pKa of approximately 9.3 for its conjugate acid (benzylaminium).[1][2][3][4] This indicates that the aminomethyl group is basic and will be fully protonated (cationic) in aqueous solutions with a pH below ~7.3, rendering it water-soluble. Conversely, it will be in its neutral, free-base form at a pH above ~11.3, making it soluble in organic solvents.[5][6] This pH-dependent solubility is the cornerstone of its purification by acid-base extraction.

PropertyValueSignificance for Work-up
Molecular Formula C₈H₈N₂S---
Molar Mass 164.23 g/mol Used for calculating molar equivalents.
Appearance Yellow to Beige SolidVisual confirmation of the starting material.
Melting Point 140-142 °CCan be used as an initial indicator of purity for the isolated material.[7]
Solubility Slightly soluble in Chloroform, Methanol; Slightly soluble in water.[8]Guides choice of extraction and chromatography solvents. Low water solubility of the free base is key.
Estimated pKa ~9.3 (of conjugate acid)CRITICAL: Dictates the pH required to move the molecule between aqueous and organic phases.[1][2][4]
Q2: I need a reliable, standard procedure for an acid-base extraction. What is the best practice?

Answer: Acid-base extraction is the most powerful and common method for purifying this compound and its derivatives, provided the final product is stable to acid and base.[5][6][9][10] The strategy involves converting the basic amine into a water-soluble salt to wash away neutral or acidic impurities, and then converting it back to the free base to extract it into a clean organic layer.

  • Dissolution: After the reaction is complete, quench if necessary. Remove the reaction solvent under reduced pressure (rotoevaporation).[11] Dissolve the resulting crude residue in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether).

  • Acidic Wash (Isolating the Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes.

    • Allow the layers to separate. The protonated amine salt will partition into the aqueous (bottom, if using DCM; top, if using ether/EtOAc) layer.[6][9] Neutral and acidic impurities will remain in the organic layer.

    • Drain and collect the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the amine. Combine all aqueous extracts.

  • Basification (Regenerating the Free Base):

    • Place the combined acidic aqueous extracts in a flask and cool in an ice bath to manage any heat from neutralization.

    • Slowly add a base (e.g., 2 M NaOH, or saturated NaHCO₃ for more sensitive compounds) with stirring until the solution is basic (pH > 11, check with pH paper).[6][12] The amine salt will be neutralized to the free base, which may precipitate or form an oil.

  • Back-Extraction:

    • Return the basified aqueous solution to a clean separatory funnel.

    • Add a fresh portion of your organic solvent (e.g., DCM, EtOAc).

    • Shake and allow the layers to separate. The neutral amine free base will now partition into the organic layer.

    • Drain and collect the organic layer. Repeat this extraction two more times with fresh organic solvent. Combine all organic extracts.

  • Final Steps:

    • Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amine product.

G cluster_start Initial State cluster_acid_wash Acidic Wash cluster_base_regen Basification & Re-extraction cluster_final Final Product ReactionMixture Crude Reaction Mixture (in Organic Solvent) AddAcid Add 1M HCl (aq) ReactionMixture->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicImpurities Organic Layer (Neutral/Acidic Impurities) Separate1->OrganicImpurities Discard AqueousAmine Aqueous Layer (Protonated Amine Salt) Separate1->AqueousAmine AddBase Add 2M NaOH (aq) to pH > 11 BackExtract Extract with Organic Solvent AddBase->BackExtract Separate2 Separate Layers BackExtract->Separate2 FinalProduct Purified Amine in Organic Layer Separate2->FinalProduct AqueousWaste Aqueous Layer (Waste Salts) Separate2->AqueousWaste Discard AqueousAmine->AddBase

Caption: Acid-Base extraction workflow for amine purification.

Q3: I'm seeing a stubborn emulsion between the organic and aqueous layers. How can I break it?

Answer: Emulsions are a common frustration, especially when the reaction mixture contains surfactant-like byproducts.[13] The goal is to disrupt the stable interface between the two immiscible liquids. Here are several field-proven techniques, from simplest to most aggressive:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for 10-30 minutes is enough for the layers to separate on their own.[14] Gentle swirling can help.

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[13]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel. This can physically disrupt the emulsion droplets.

  • Solvent Addition: Adding a small amount of a different solvent can change the overall properties and break the emulsion.[13][15] For example, adding a little methanol can sometimes help if using DCM or chloroform.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers and compact the emulsion into a smaller interface.[14][16]

Q4: My product streaks severely on a silica gel column. What are my options for chromatographic purification?

Answer: This is the most common issue when purifying basic amines on standard silica gel. The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and streaking.[17]

Causality: The strong acid-base interaction causes the compound to "stick" to the stationary phase and elute slowly and unevenly. To fix this, you must disrupt this interaction.

  • Mobile Phase Modification (Most Common):

    • Add a Basic Modifier: Add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of concentrated ammonium hydroxide in the methanol portion of your eluent (e.g., for a DCM/MeOH system) will suffice. The added base will compete for the acidic sites on the silica, allowing your product to elute cleanly.[17]

  • Change the Stationary Phase:

    • Basic Alumina: Use activated basic alumina as your stationary phase instead of silica gel. Alumina is basic and will not have the strong acidic interaction with your amine.[17][18]

    • Reverse-Phase (C18): If your compound is sufficiently non-polar, reverse-phase chromatography (using a mobile phase like water/acetonitrile or water/methanol) is an excellent option.

  • Temporarily Modify the Analyte:

    • If the amine needs to be protected in the final product (e.g., as a Boc-carbamate), it is often easier to run the column on the protected, non-basic intermediate.

G cluster_solutions Solutions Problem Problem: Amine Streaking on Silica TLC/Column Sol1 Modify Mobile Phase (Add 1% Et3N or NH4OH) Problem->Sol1 Sol2 Change Stationary Phase (Use Basic Alumina or C18) Problem->Sol2 Sol3 Modify Analyte (Protect Amine, e.g., Boc) Problem->Sol3 Reason1 Why it works: Competitively blocks acidic silica sites Sol1->Reason1 Reason2 Why it works: Stationary phase is not acidic; no interaction Sol2->Reason2 Reason3 Why it works: Analyte is no longer basic Sol3->Reason3

Caption: Troubleshooting logic for amine purification by column chromatography.

Q5: How can I selectively remove unreacted this compound starting material?

Answer: This depends on the nature of your product. If your product is no longer basic (e.g., you have formed an amide, sulfonamide, or urea), the work-up is very straightforward.

The unreacted this compound is still a basic primary amine. During the work-up, a simple wash of the organic layer with dilute acid (e.g., 1 M HCl) will selectively protonate the starting material and pull it into the aqueous layer, leaving your neutral product behind in the organic phase.[9][19] This is often sufficient for complete removal without needing chromatography.

References

Validation & Comparative

A Spectroscopic Investigation: Unraveling the Electronic and Structural Disparities Between 6-(Aminomethyl)benzothiazole and its 6-Amino Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure and its influence on physicochemical properties is paramount. This guide provides an in-depth spectroscopic comparison of two closely related benzothiazole derivatives: 6-(aminomethyl)benzothiazole and 6-aminobenzothiazole. By examining their UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we aim to elucidate the subtle yet significant impact of a methylene spacer on the electronic and vibrational characteristics of the benzothiazole scaffold.

The core distinction between these two molecules lies in the nature of the amino group's attachment to the benzothiazole ring system. In 6-aminobenzothiazole, the amino group is directly conjugated to the aromatic ring, allowing for significant electronic communication. Conversely, this compound features a methylene (-CH2-) group that isolates the amino group from the π-system of the benzothiazole core. This structural variance is expected to manifest in distinct spectroscopic signatures, providing valuable insights for molecular design and characterization.

Key Spectroscopic Differences at a Glance

Spectroscopic Technique6-AminobenzothiazoleThis compound (Predicted)Rationale for Differences
UV-Vis (λmax) Red-shifted (longer wavelength)Blue-shifted (shorter wavelength)Direct conjugation of the -NH2 group in the 6-amino analog extends the π-system, lowering the energy gap for electronic transitions. The insulating -CH2- group in the aminomethyl analog disrupts this conjugation.
Fluorescence Emission Expected to be more intense and potentially red-shiftedExpected to be less intense and blue-shiftedThe extended conjugation and charge transfer character in 6-aminobenzothiazole often leads to enhanced fluorescence. The lack of direct conjugation in the aminomethyl derivative diminishes these effects.
¹H NMR (Ar-H) Protons on the benzene ring are more significantly shifted due to the electron-donating effect of the -NH2 group.Aromatic proton shifts are less affected by the amino group due to the methylene spacer.The electron-donating resonance effect of the amino group directly influences the electron density of the aromatic ring in the 6-amino analog, causing greater shielding or deshielding of adjacent protons.
¹³C NMR (Ar-C) Carbon atoms of the benzene ring, particularly the one bearing the amino group, show significant shifts.The effect of the amino group on the aromatic carbon shifts is attenuated.The direct attachment of the nitrogen atom in 6-aminobenzothiazole causes a pronounced change in the electronic environment of the aromatic carbons.
IR (N-H Stretch) Typically appears at a lower frequency.Typically appears at a higher frequency, closer to a typical aliphatic amine.The N-H bond in 6-aminobenzothiazole is weakened by the delocalization of the nitrogen lone pair into the aromatic ring, resulting in a lower stretching frequency.

Delving into the Spectroscopic Details

UV-Visible Spectroscopy: A Tale of Two Chromophores

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of π-conjugation.

For 6-aminobenzothiazole , the direct attachment of the electron-donating amino group to the aromatic ring leads to an extension of the conjugated system. This delocalization of electrons lowers the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light. This phenomenon is often referred to as a bathochromic or red shift.

In contrast, for This compound , the insulating methylene spacer effectively isolates the amino group's lone pair of electrons from the benzothiazole's π-system.[1] Consequently, the electronic transitions are largely confined to the benzothiazole core itself, resembling an unsubstituted or alkyl-substituted benzothiazole. This leads to a higher HOMO-LUMO energy gap and absorption at a shorter wavelength (a hypsochromic or blue shift) compared to its 6-amino counterpart.

dot graph UV_Vis_Comparison { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

} caption: Influence of conjugation on UV-Vis absorption.

Fluorescence Spectroscopy: The Impact of Electronic Communication

Fluorescence emission is also highly dependent on the electronic structure of a molecule. Generally, molecules with extended π-systems and intramolecular charge transfer character tend to be more fluorescent.

6-Aminobenzothiazole , with its enhanced conjugation, is expected to exhibit more significant fluorescence compared to the aminomethyl analog. The electron-donating amino group can promote an intramolecular charge transfer (ICT) state upon excitation, which often leads to a large Stokes shift (the difference between the absorption and emission maxima) and higher fluorescence quantum yields.

For This compound , the lack of direct electronic communication between the amino group and the benzothiazole ring will likely result in weaker fluorescence. The emission characteristics would be more akin to the intrinsic fluorescence of the benzothiazole core itself, which is generally less intense than that of its amino-substituted derivatives. The effect of a methylene spacer in altering the luminescent properties of coordination polymers has been observed, where changes in the spacer group influence the final structural conformation and emission characteristics.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

In the ¹H NMR spectrum of 6-aminobenzothiazole , the protons on the benzene portion of the ring will experience the direct electronic influence of the attached amino group. The electron-donating nature of the -NH2 group increases the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for these protons compared to unsubstituted benzothiazole.

For This compound , the ¹H NMR spectrum will show a characteristic singlet for the methylene protons. The chemical shift of these protons will be influenced by the adjacent amino group and the aromatic ring. Crucially, the aromatic protons of the benzothiazole ring will be significantly less affected by the amino group due to the insulating effect of the methylene spacer. Their chemical shifts will be more similar to those of 6-methylbenzothiazole.[3][4]

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the benzene ring in 6-aminobenzothiazole will show pronounced shifts due to the direct attachment of the electronegative nitrogen atom and its resonance effects. The carbon atom directly bonded to the amino group (C-6) will be significantly shifted. In This compound , the effect on the aromatic carbon chemical shifts will be attenuated, and a distinct signal for the methylene carbon will be observed.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The key difference in the IR spectra of the two compounds will be in the N-H stretching region.

For 6-aminobenzothiazole , the N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. Due to the delocalization of the lone pair of electrons from the nitrogen into the aromatic ring, the N-H bonds are slightly weakened, which generally results in these bands appearing at a lower frequency compared to aliphatic amines.

In This compound , the amino group is essentially an aliphatic primary amine. Therefore, its N-H stretching vibrations are expected at a higher frequency, more characteristic of a benzylamine-type structure.[5][6] The methylene group will also exhibit characteristic C-H stretching and bending vibrations. Both molecules will show characteristic absorptions for the benzothiazole ring system, including C=N, C=C, and C-S stretching vibrations.

dot graph IR_Comparison { rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

} caption: Key differentiating vibrational modes in IR spectroscopy.

Experimental Protocols

Synthesis of 6-Aminobenzothiazole

A common and effective method for the synthesis of 6-aminobenzothiazole is the reduction of 6-nitrobenzothiazole.[7]

Step-by-step methodology:

  • Nitration of 2-aminobenzothiazole: 2-aminobenzothiazole is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at a low temperature to introduce a nitro group at the 6-position.

  • Reduction of the nitro group: The resulting 6-nitro-2-aminobenzothiazole is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).[8][9]

  • Purification: The crude 6-aminobenzothiazole is purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, often starting from a precursor with a functional group at the 6-position that can be converted to an aminomethyl group. A plausible route involves the reduction of a nitrile or an amide.

Step-by-step methodology (proposed):

  • Introduction of a cyano or carboxamide group: Starting from a suitable 6-substituted benzothiazole (e.g., 6-bromobenzothiazole), a cyano group (-CN) can be introduced via a nucleophilic substitution reaction with a cyanide salt, or a carboxamide group (-CONH₂) can be formed through various synthetic routes.

  • Reduction to the amine: The 6-cyanobenzothiazole or 6-carbamoylbenzothiazole is then reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified using chromatographic techniques.

dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

} caption: General synthetic routes for the target compounds.

Conclusion

The insertion of a single methylene spacer between the amino group and the benzothiazole ring in this compound profoundly alters its spectroscopic properties compared to its directly conjugated analog, 6-aminobenzothiazole. This guide has highlighted how this seemingly minor structural modification leads to significant differences in their UV-Visible absorption, fluorescence emission, NMR chemical shifts, and IR vibrational frequencies. These distinctions are primarily attributable to the disruption of π-conjugation by the methylene group. For researchers in medicinal chemistry and materials science, a thorough understanding of these structure-property relationships is crucial for the rational design of novel benzothiazole derivatives with tailored electronic and photophysical characteristics.

References

A Tale of Two Scaffolds: A Comparative Guide to the Biological Activity of 6-(Aminomethyl)benzothiazole and 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. The strategic placement of functional groups on this bicyclic system can dramatically alter its pharmacological profile. This guide provides an in-depth, objective comparison of two key isomeric classes: 6-(aminomethyl)benzothiazole and 2-aminobenzothiazole derivatives. By examining experimental data across anticancer, antimicrobial, and enzyme inhibition activities, we will elucidate the critical role that the substituent position plays in determining molecular mechanism, potency, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of these important heterocyclic compounds.

Introduction: The Benzothiazole Core and the Isomeric Question

Benzothiazole, a bicyclic heterocycle containing a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[1] Its rigid structure and ability to form multiple non-covalent interactions make it an ideal anchor for engaging with biological targets. The 2-aminobenzothiazole moiety, in particular, has been extensively studied and has given rise to a plethora of bioactive molecules, including kinase inhibitors and antimicrobial agents.[2]

However, a critical question in medicinal chemistry is how positional isomerism affects biological activity. This guide focuses on the comparison between placing an amino-containing group directly on the thiazole ring (at position 2) versus attaching it to the benzene ring via a methylene linker (at position 6). This seemingly subtle structural change profoundly impacts the molecule's electronic properties, steric profile, and hydrogen bonding capacity, leading to distinct biological outcomes.

Structural and Physicochemical Implications of Isomerism

The fundamental difference between the two scaffolds lies in the location and nature of the amino group.

  • 2-Aminobenzothiazole: The amino group is directly attached to the C2 position of the thiazole ring. This makes it an enamine-like system, where the nitrogen's lone pair of electrons can delocalize into the heterocyclic ring. This reduces the basicity of the exocyclic amine and allows it to act as a potent hydrogen bond donor and acceptor, a key feature for interacting with the hinge region of many protein kinases.[1]

  • This compound: The amino group is part of a benzylic amine substituent on the benzene ring. It is insulated from the thiazole ring by the methylene linker and the benzene ring. Consequently, this amino group is more basic and flexible than its C2 counterpart. This structural motif may favor interactions with different target topographies, such as deeper binding pockets or sites requiring a more flexible linker.

This core difference in electronics and geometry is the underlying cause for the divergent biological activities discussed below.

G cluster_0 2-Aminobenzothiazole Scaffold cluster_1 This compound Scaffold 2-ABT 2-ABT_props Direct attachment to thiazole ring Reduced basicity (enamine-like) Acts as H-bond donor/acceptor at hinge regions 2-ABT->2-ABT_props Properties 6-AMBT_props Attached to benzene ring via linker Higher basicity (benzylic amine) Increased flexibility 6-AMBT 6-AMBT->6-AMBT_props Properties

Caption: Structural and property differences between the two scaffolds.

Comparative Biological Activity: A Data-Driven Analysis

Anticancer Activity

The anticancer arena is where the most direct comparisons between these two scaffolds have been made, revealing a clear trend in potency.

2-Aminobenzothiazole Derivatives: This class is renowned for its potent anticancer properties, often acting through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and PI3K.[3][4] The 2-amino group is pivotal for this activity, frequently forming key hydrogen bonds within the ATP-binding site of these enzymes.[2] Numerous derivatives have shown impressive potency against a wide range of cancer cell lines, including breast, colon, and lung cancer.[5][6]

This compound Derivatives: Direct comparative studies, particularly with naphthoquinone conjugates, have demonstrated that placing the substituent at the C6 position can lead to superior anticancer activity. A key study synthesized and evaluated a series of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. The results consistently showed that the 6-substituted derivatives exhibited higher potency against L1210 (leukemia) and S-180 (sarcoma) cancer cells.[7] This suggests that while the 2-amino position is effective for kinase inhibition, the 6-aminomethyl position may provide a more optimal vector for other cytotoxic pharmacophores, potentially engaging with different cellular targets or possessing improved cellular uptake.

Quantitative Comparison of Anticancer Activity

Scaffold TypeDerivative ContextCancer Cell LineActivity (ED₅₀ / IC₅₀)Key FindingReference
2-Substituted Naphthoquinone ConjugateL1210 (Leukemia)2.01 µg/mLLess potent than 6-substituted analog.[7]
6-Substituted Naphthoquinone ConjugateL1210 (Leukemia)0.98 µg/mLMore potent than 2-substituted analog.[7]
2-Substituted Naphthoquinone ConjugateSNU-1 (Stomach)> 10 µg/mLLow potency.[7]
6-Substituted Naphthoquinone ConjugateSNU-1 (Stomach)4.32 µg/mLSignificantly more potent than 2-substituted.[7]
2-Aminobenzothiazole N-(4-nitrobenzyl)A549 (Lung)Potent InhibitionActive derivative in a series.[8]
2-Amino-6-nitro Phenyl-substitutedHEP-2, MCF-7Micromolar rangeSubstitution at C6 influences potency.[8]

Note: ED₅₀/IC₅₀ values represent the concentration required to inhibit 50% of cell growth; lower values indicate higher potency.

The consistent outperformance of the 6-substituted analogs in this specific comparative study highlights a critical SAR insight: directing substituents from the C6 position may be a more effective strategy for developing certain types of benzothiazole-based anticancer agents.[7]

Antimicrobial Activity

Both scaffolds have been explored for their antimicrobial properties, targeting a range of bacterial and fungal pathogens.

2-Aminobenzothiazole Derivatives: This class has a long history of investigation for antimicrobial effects.[8] Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[5][9] The mechanism is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase or dihydropteroate synthase (DHPS).[10][11]

This compound Derivatives: While less extensively studied, derivatives with substitution at the C6 position have also demonstrated significant antimicrobial potential. Studies on 6-substituted-2-aminobenzothiazoles show that the nature of the group at C6 (e.g., -Cl, -OCH₃, -NO₂) dramatically influences the antimicrobial spectrum and potency.[9] Although direct comparative data for 6-aminomethyl derivatives against their 2-amino counterparts is sparse, the principle that C6 is a viable position for modulating antimicrobial activity is well-established.

Enzyme Inhibition and Neuroprotective Effects

The benzothiazole scaffold is a versatile kinase inhibitor template.

2-Aminobenzothiazole Derivatives: This class is a cornerstone of kinase inhibitor design. The 2-amino group's ability to mimic the adenine of ATP allows these molecules to act as "hinge-binders," a common mechanism for kinase inhibition.[1] They have been successfully developed as inhibitors of Lck, p38 MAP kinase, and Rho-associated kinase (ROCK-II), among others.[12][13][14]

This compound and other 6-Substituted Derivatives: The C6 position has also been exploited to develop potent enzyme inhibitors and neuroprotective agents.

  • Kinase Inhibition: 2-Amino-6-carboxamidobenzothiazoles were discovered as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), an important target in immunology.[13]

  • Neuroprotection: The approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is used to treat amyotrophic lateral sclerosis (ALS) and has shown neuroprotective effects.[15][16] Furthermore, novel 6-hydroxybenzothiazol-2-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[17] A 6-nitrobenzothiazole derivative has also shown neuroprotective effects in a zebrafish model of epilepsy.[18]

This indicates that while the 2-amino group is crucial for the classic hinge-binding kinase inhibition model, the C6 position serves as a powerful handle to develop inhibitors for other enzyme classes and to impart neuroprotective properties.

Mechanistic Differences: A Visual Hypothesis

The divergent activities can be rationalized by considering how each scaffold interacts with a hypothetical enzyme active site. The 2-aminobenzothiazole acts as a rigid, planar unit, ideal for slotting into the flat adenine-binding region of a kinase and interacting with the hinge. In contrast, the this compound provides a more flexible linker, allowing a pharmacophore to reach adjacent or deeper pockets, which may be essential for potency and selectivity against different targets.

G cluster_0 Scenario A: 2-Aminobenzothiazole as a Kinase Inhibitor cluster_1 Scenario B: this compound Engaging a Deeper Pocket Hinge Hinge Region (Backbone NH/CO) ABT 2-Aminobenzothiazole (Planar Core) ABT->Hinge H-Bonds Pocket ATP Pocket Surface Enzyme Surface Core Benzothiazole Core Linker Flexible -CH2-NH- Linker Core->Linker Pharmacophore Active Pharmacophore Linker->Pharmacophore DeepPocket Adjacent/Deep Pocket Pharmacophore->DeepPocket Key Interaction G start Seed cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add serial dilutions of Test Compound incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove medium, Add DMSO to dissolve crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate % Viability & Determine IC50 read->end

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Aminomethyl)benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Among its many derivatives, those bearing an aminomethyl group at the 6-position have garnered significant attention for their potential as therapeutic agents and molecular probes. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-(aminomethyl)benzothiazole derivatives, drawing upon experimental data to elucidate the nuanced effects of structural modifications on their biological functions. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

The Strategic Importance of the 6-(Aminomethyl) Substituent

The introduction of an aminomethyl group at the 6-position of the benzothiazole ring provides a versatile handle for synthetic modification, allowing for the exploration of a broad chemical space. This substituent can influence the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic profile and target engagement. The rationale behind focusing on this particular substitution pattern stems from its potential to forge critical interactions with biological targets, leading to enhanced potency and selectivity.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents on both the benzothiazole core and the aminomethyl nitrogen. Below, we compare the SAR of these derivatives across different therapeutic areas.

Anticancer Activity

The 2-aminobenzothiazole scaffold has been a fertile ground for the discovery of potent anticancer agents.[3] Modifications at the 6-position, including the introduction of an aminomethyl group, have been explored to optimize cytotoxic activity.

A key SAR observation is that the nature of the amine at the 6-position plays a crucial role. For instance, in a series of 2,6-disubstituted benzothiazoles developed as Hsp90 C-terminal domain inhibitors, the modification of a 6-carboxy group to various amides, including those derived from aminomethylpiperidine, significantly impacted antiproliferative activity against the MCF-7 breast cancer cell line.[4] While a direct comparison with a simple 6-aminomethyl group is not provided in this specific study, the data underscores the importance of the functionality at this position for target binding and cellular activity.

Further studies on 2-aminobenzothiazole analogs have shown that the overall substitution pattern determines the anticancer profile. For example, derivatives of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide have demonstrated selective cytotoxicity against tumorigenic cell lines.[5] The synthesis of analogs with N-functionalized groups at the 6-position, often starting from 6-nitro-2-aminobenzothiazole and subsequent reduction to the amine, highlights a common synthetic strategy that can be adapted to introduce the aminomethyl moiety.[6]

Experimental Protocols

To provide a practical context for the synthesis and evaluation of these compounds, we present a generalized, multi-step synthetic protocol for a representative this compound derivative, followed by a standard biological assay.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences with a commercially available substituted 2-aminobenzothiazole or involves the construction of the benzothiazole ring. A common route involves the functionalization of a pre-formed 6-amino-2-aminobenzothiazole.

Workflow for the Synthesis of 6-(N-substituted aminomethyl)-2-aminobenzothiazole:

A Start: 6-Nitro-2-aminobenzothiazole B Protection of 2-amino group (e.g., Acetic anhydride) A->B Step 1 C Reduction of nitro group (e.g., SnCl2/HCl) B->C Step 2 D Reductive amination with an aldehyde/ketone (e.g., NaBH(OAc)3) C->D Step 3 E Deprotection of 2-amino group (e.g., Acid/Base hydrolysis) D->E Step 4 F Final Product: 6-(N-substituted aminomethyl)-2-aminobenzothiazole E->F Step 5

Caption: Generalized synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Protection: To a solution of 6-nitro-2-aminobenzothiazole in a suitable solvent (e.g., pyridine), add acetic anhydride and stir at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the protected intermediate is isolated by precipitation and filtration.

  • Reduction: The protected 6-nitro-2-aminobenzothiazole is dissolved in a solvent like ethanol, and a reducing agent such as stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid is added. The mixture is heated to reflux until the reduction of the nitro group is complete.

  • Reductive Amination: The resulting 6-amino intermediate is then subjected to reductive amination with a chosen aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloromethane. This step introduces the desired substituent on the aminomethyl nitrogen.

  • Deprotection: The protecting group on the 2-amino function is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final 6-(N-substituted aminomethyl)-2-aminobenzothiazole derivative.

  • Purification: The final compound is purified by column chromatography or recrystallization to achieve high purity.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of the synthesized compounds against a cancer cell line.

A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.

Quantitative SAR: A Comparative Table

The following table summarizes the antiproliferative activity of selected benzothiazole derivatives, highlighting the influence of substitutions at the 6-position.

Compound ID 6-Substituent Other Key Modifications Cancer Cell Line IC50 (µM) Reference
5a -H2-(phenylcarbamoyl)MCF-718.9 ± 0.4[4]
9i -CONH(4-chlorophenyl)2-(4-(aminomethyl)piperidin-1-yl)MCF-73.9 ± 0.1[4]
13b -NHCO(2,6-dichlorophenyl)2-(cyclopropanecarbonylamino)Tumor XenograftPotent in vivo[5]
4f -Cl2-((4-(4-fluorobenzyl)piperazin-1-yl)methyl)benzamideAChE (enzyme)0.0234 ± 0.0011[7]
4m -F2-((4-(4-fluorobenzyl)piperazin-1-yl)methyl)benzamideAChE (enzyme)0.0278 ± 0.0010[7]

Note: The table includes data for various 6-substituted benzothiazoles to provide a broader context for the SAR, as direct comparative data for a series of 6-(aminomethyl) derivatives with varying N-substituents was not available in a single reference.

Mechanistic Insights and Target Engagement

The mechanism of action for this compound derivatives is diverse and target-dependent. For instance, benzothiazole-based carbonic anhydrase inhibitors bearing a sulfonamide group at the 6-position have shown potent, nanomolar inhibition of tumor-associated isoforms CA IX and XII.[8] Molecular docking studies revealed that the sulfonamide moiety coordinates with the zinc ion in the active site, while the benzothiazole scaffold engages in favorable interactions with active site residues.

In the context of neurodegenerative diseases, certain 6-substituted benzothiazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease.[7] The presence of a flexible aminomethyl linker, often as part of a larger substituent at the 2-position, allows the benzothiazole core to properly orient within the enzyme's active site gorge.

The following diagram illustrates the general principle of target engagement for an enzyme inhibitor.

cluster_0 Enzyme Active Site cluster_1 This compound Inhibitor Binding Pocket 1 Binding Pocket 1 Binding Pocket 2 Binding Pocket 2 Catalytic Residue Catalytic Residue Benzothiazole Core Benzothiazole Core Benzothiazole Core->Binding Pocket 1 Hydrophobic Interactions Aminomethyl Linker Aminomethyl Linker Aminomethyl Linker->Catalytic Residue H-bonding N-substituent N-substituent N-substituent->Binding Pocket 2 van der Waals forces

Caption: Schematic of inhibitor-enzyme interactions.

Future Directions and Concluding Remarks

The exploration of this compound derivatives continues to be a promising avenue in drug discovery. The versatility of the aminomethyl group allows for the fine-tuning of pharmacological properties through systematic structural modifications. Future research should focus on synthesizing and evaluating focused libraries of these compounds with diverse N-substituents to build more comprehensive SAR models. Moreover, detailed mechanistic studies, including co-crystallography with their biological targets, will be invaluable for rational drug design.

This guide has provided a comparative overview of the SAR of this compound derivatives, supported by experimental evidence and protocols. By understanding the causal relationships between chemical structure and biological activity, researchers can more effectively design and develop novel therapeutic agents based on this privileged scaffold.

References

Comparative Analysis of Synthetic Routes to 6-(Aminomethyl)benzothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step in the discovery pipeline. 6-(Aminomethyl)benzothiazole is a valuable building block in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The choice of synthetic route to this intermediate can significantly impact the efficiency, scalability, and cost-effectiveness of a research program. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying chemistry and practical considerations for laboratory and process development.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the introduction or modification of a functional group at the 6-position of the benzothiazole ring system. The primary strategies can be broadly categorized as:

  • Reduction of a Nitrile Precursor: A robust and common approach involving the synthesis of 6-cyanobenzothiazole followed by its reduction to the aminomethyl group.

  • Substitution of a Halomethyl Precursor: This strategy utilizes a 6-(halomethyl)benzothiazole intermediate, which can then be converted to the desired amine through methods like the Gabriel synthesis.

  • Rearrangement of a Carboxamide Precursor: The Hofmann rearrangement offers a classical method to convert a 6-benzothiazolecarboxamide to the target amine with one less carbon atom.

This guide will delve into the specifics of each of these routes, providing a head-to-head comparison to inform your synthetic planning.

Head-to-Head Comparison of Synthetic Routes

The selection of an optimal synthetic route is a multi-faceted decision, balancing factors such as yield, purity, safety, and the availability of starting materials. The following table summarizes the key performance indicators for the primary synthetic pathways to this compound.

Synthetic Route Key Intermediate(s) Typical Overall Yield Key Reagents & Conditions Advantages Disadvantages
Route 1: Reduction of 6-Cyanobenzothiazole 6-Nitro-2-chlorobenzothiazole, 6-Amino-2-cyanobenzothiazoleModerate to HighNaCN, DABCO, H₂, Raney Ni or LiAlH₄Scalable, commercially available starting materials.[1][2]Use of highly toxic cyanide salts, energetic reducing agents.
Route 2: Gabriel Synthesis from 6-(Bromomethyl)benzothiazole 6-Methylbenzothiazole, 6-(Bromomethyl)benzothiazoleModerateNBS, AIBN, Potassium Phthalimide, HydrazineAvoids highly toxic reagents like NaCN.[3]Bromination can be non-selective, harsh deprotection conditions.[3]
Route 3: Hofmann Rearrangement 6-Carboxybenzothiazole, 6-BenzothiazolecarboxamideVariableSOCl₂, NH₄OH, Br₂, NaOHCan be performed in one pot from the amide.[4][5]Use of bromine, potential for side reactions.[6][7]

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations involved, the following diagrams illustrate the core reaction schemes for each synthetic route.

G cluster_0 Route 1: Reduction of 6-Cyanobenzothiazole 2-Chloro-6-nitrobenzothiazole 2-Chloro-6-nitrobenzothiazole 6-Amino-2-cyanobenzothiazole 6-Amino-2-cyanobenzothiazole 2-Chloro-6-nitrobenzothiazole->6-Amino-2-cyanobenzothiazole 1. NaCN, DABCO 2. Reduction (e.g., SnCl2) 6-(Aminomethyl)benzothiazole_R1 This compound 6-Amino-2-cyanobenzothiazole->6-(Aminomethyl)benzothiazole_R1 Reduction (e.g., H2, Raney Ni)

Caption: Synthetic pathway via reduction of a nitrile precursor.

G cluster_1 Route 2: Gabriel Synthesis 6-Methylbenzothiazole 6-Methylbenzothiazole 6-(Bromomethyl)benzothiazole 6-(Bromomethyl)benzothiazole 6-Methylbenzothiazole->6-(Bromomethyl)benzothiazole NBS, AIBN N-(6-Benzothiazolylmethyl)phthalimide N-(6-Benzothiazolylmethyl)phthalimide 6-(Bromomethyl)benzothiazole->N-(6-Benzothiazolylmethyl)phthalimide Potassium Phthalimide 6-(Aminomethyl)benzothiazole_R2 This compound N-(6-Benzothiazolylmethyl)phthalimide->6-(Aminomethyl)benzothiazole_R2 Hydrazine

Caption: Synthetic pathway via Gabriel synthesis.

G cluster_2 Route 3: Hofmann Rearrangement 6-Carboxybenzothiazole 6-Carboxybenzothiazole 6-Benzothiazolecarboxamide 6-Benzothiazolecarboxamide 6-Carboxybenzothiazole->6-Benzothiazolecarboxamide 1. SOCl2 2. NH4OH 6-(Aminomethyl)benzothiazole_R3 This compound 6-Benzothiazolecarboxamide->6-(Aminomethyl)benzothiazole_R3 Br2, NaOH

Caption: Synthetic pathway via Hofmann rearrangement.

Detailed Experimental Protocols

For practical application, detailed and reproducible experimental protocols are essential. The following sections provide step-by-step procedures for the key transformations in each synthetic route.

Route 1: Reduction of 6-Cyanobenzothiazole

This route begins with the commercially available 2-chlorobenzothiazole, which is nitrated to give 2-chloro-6-nitrobenzothiazole.[1] This intermediate is then subjected to a cyanation reaction followed by reduction.

Step 1a: Synthesis of 2-Chloro-6-nitrobenzothiazole

  • Procedure: To a stirred solution of 2-chlorobenzothiazole in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to afford 2-chloro-6-nitrobenzothiazole.

Step 1b: Synthesis of 6-Amino-2-cyanobenzothiazole [1]

  • Procedure: A solution of sodium cyanide in water is added slowly to a stirred solution of 2-chloro-6-nitrobenzothiazole and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile. The reaction mixture is stirred at room temperature for 24 hours.[1] The resulting 6-nitro-2-cyanobenzothiazole is then reduced, for example, using tin(II) chloride in ethanol, to yield 6-amino-2-cyanobenzothiazole.[8]

Step 1c: Reduction to this compound

  • Procedure: 6-Amino-2-cyanobenzothiazole is dissolved in a suitable solvent such as ethanol or tetrahydrofuran. A reducing agent like Raney Nickel under a hydrogen atmosphere or lithium aluminum hydride is then added. The reaction is monitored by TLC until completion. The catalyst is filtered off (in the case of Raney Ni), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Route 2: Gabriel Synthesis from 6-(Bromomethyl)benzothiazole

This route utilizes the radical bromination of 6-methylbenzothiazole as a key step.

Step 2a: Synthesis of 6-(Bromomethyl)benzothiazole

  • Procedure: To a solution of 6-methylbenzothiazole in a non-polar solvent like carbon tetrachloride or cyclohexane, N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed in vacuo. The crude 6-(bromomethyl)benzothiazole is then purified, typically by column chromatography.

Step 2b: Gabriel Synthesis of this compound [3]

  • Procedure: 6-(Bromomethyl)benzothiazole is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution. After cooling, the mixture is poured into water, and the precipitated N-(6-benzothiazolylmethyl)phthalimide is collected by filtration. The phthalimide protecting group is then removed by reacting the intermediate with hydrazine hydrate in refluxing ethanol. The resulting phthalhydrazide is filtered off, and the filtrate containing this compound is concentrated and purified.

Route 3: Hofmann Rearrangement of 6-Benzothiazolecarboxamide

This classical rearrangement reaction provides a direct route from the carboxamide to the amine.

Step 3a: Synthesis of 6-Benzothiazolecarboxamide

  • Procedure: 6-Carboxybenzothiazole is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride. The excess reagent is removed under reduced pressure. The crude acid chloride is then dissolved in an appropriate solvent and added to a cooled, concentrated solution of ammonium hydroxide. The resulting 6-benzothiazolecarboxamide precipitates and can be collected by filtration, washed with water, and dried.

Step 3b: Hofmann Rearrangement to this compound [6][7]

  • Procedure: A solution of sodium hydroxide in water is cooled in an ice bath. Bromine is added dropwise to this solution to form sodium hypobromite in situ.[7] 6-Benzothiazolecarboxamide is then added in portions, and the reaction mixture is slowly warmed to room temperature and then heated. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and extracted with a suitable organic solvent. The organic layers are combined, dried, and concentrated to give the crude this compound, which is then purified.

Conclusion and Recommendations

Each of the discussed synthetic routes to this compound presents a unique set of advantages and challenges.

  • Route 1 (Reduction of 6-Cyanobenzothiazole) is often favored for its scalability and the commercial availability of the initial starting materials. However, the use of highly toxic cyanide and energetic hydrides necessitates stringent safety protocols.

  • Route 2 (Gabriel Synthesis) offers a safer alternative by avoiding the use of cyanide. The main challenges lie in achieving selective benzylic bromination and the potentially harsh conditions required for phthalimide deprotection.

  • Route 3 (Hofmann Rearrangement) is an elegant and often efficient method for the conversion of the carboxamide. Careful control of the reaction conditions is crucial to minimize side reactions associated with the use of bromine.

The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, available equipment, and safety infrastructure. For laboratory-scale synthesis where safety is a primary concern, the Gabriel synthesis may be the most prudent choice. For larger-scale production where efficiency and cost are paramount, the reduction of 6-cyanobenzothiazole, with appropriate safety measures, is likely the more viable option.

References

Navigating the Molecular Maze: A Comparative Guide to Mass Spectrometry for the Confirmation of 6-(Aminomethyl)benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise and unequivocal confirmation of molecular weight is a cornerstone of chemical synthesis and characterization. For researchers and scientists working with novel 6-(Aminomethyl)benzothiazole derivatives, a class of compounds with significant therapeutic potential, mass spectrometry (MS) stands as an indispensable analytical technique. This guide provides an in-depth, objective comparison of common mass spectrometry ionization techniques for the molecular weight confirmation of these derivatives, supported by experimental insights and protocols to ensure scientific integrity.

The Critical Role of Mass Spectrometry in Characterizing Benzothiazole Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to interact with a variety of biological targets. The verification of the molecular weight of newly synthesized derivatives is a critical checkpoint. It validates the synthetic route, confirms the identity of the compound, and ensures the purity of the material destined for further biological evaluation. An erroneous molecular weight assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates. Mass spectrometry offers unparalleled sensitivity and accuracy for this purpose, providing a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of this compound derivatives. The optimal method will depend on the specific physicochemical properties of the analyte, including its polarity, thermal stability, and molecular weight. Here, we compare three prevalent ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique where ions are generated from a liquid phase via a high-voltage spray.Gas-phase ionization technique where a corona discharge creates reactant ions that ionize the analyte.Soft ionization where a laser desorbs and ionizes the analyte co-crystallized with a matrix.
Analyte Polarity Ideal for polar to highly polar and ionic compounds.Suitable for moderately polar to non-polar compounds.Broad applicability, but matrix selection is crucial.
Thermal Stability Gentle process, suitable for thermally labile molecules.Requires volatilization, thus analyte must be thermally stable.Can cause some in-source decay for very labile compounds.
Typical Analytes Peptides, proteins, polar small molecules.Steroids, lipids, less polar small molecules.Proteins, polymers, oligonucleotides, and some small molecules.
Multiple Charging Prone to forming multiply charged ions, extending the mass range of the analyzer.Primarily produces singly charged ions.Primarily produces singly charged ions.
Matrix Effects Susceptible to ion suppression from salts and other matrix components.Less susceptible to matrix suppression than ESI.Matrix peaks can interfere in the low mass range.
Suitability for this compound Derivatives Excellent. The presence of the basic aminomethyl group and the nitrogen-containing heterocycle makes these compounds readily protonated in solution, ideal for positive-ion ESI.Good. A viable alternative, especially for less polar derivatives or when ESI suffers from significant matrix effects.Limited. Generally less suitable for small molecules due to potential matrix interference in the low m/z region.

Expert Insight: For the majority of this compound derivatives, Electrospray Ionization (ESI) is the method of choice. The inherent basicity of the aminomethyl group and the benzothiazole nitrogen facilitates efficient protonation in solution, leading to strong signals for the protonated molecule [M+H]⁺ in positive-ion mode. This "soft" ionization technique minimizes fragmentation, providing a clear and unambiguous determination of the molecular weight.

Experimental Workflow: A Self-Validating System

A robust experimental workflow is crucial for obtaining reliable and reproducible mass spectrometry data. The following diagram illustrates a self-validating workflow for the analysis of this compound derivatives.

MS_Workflow General Workflow for MS Analysis of this compound Derivatives cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Validation prep Dissolve derivative in suitable solvent (e.g., Methanol, Acetonitrile with 0.1% Formic Acid) lc Liquid Chromatography (LC) (Optional, for complex mixtures) prep->lc Inject sample ms Mass Spectrometer (Ionization Source: ESI, APCI, or MALDI) lc->ms analyzer Mass Analyzer (e.g., Quadrupole, TOF, Orbitrap) ms->analyzer detector Detector analyzer->detector process Data Acquisition & Processing detector->process Generate Mass Spectrum validate Molecular Weight Confirmation (Compare theoretical vs. experimental m/z) process->validate fragment Fragmentation Analysis (MS/MS) (Optional, for structural elucidation) validate->fragment Fragmentation Predicted Fragmentation of a Protonated this compound Derivative cluster_frags Major Fragment Ions parent [M+H]⁺ Protonated this compound Derivative frag1 Loss of NR¹R² Benzylic C-N bond cleavage parent:f1->frag1:f0 CID frag2 Benzothiazole core fragment Cleavage within the heterocyclic ring parent:f1->frag2:f0 CID

A Comparative Guide to the Biological Evaluation of 6-(Aminomethyl)benzothiazole Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The field of drug discovery has identified protein kinases as a major and highly "druggable" class of targets, particularly in oncology and inflammatory diseases.[1] The human kinome comprises over 500 kinases, and their dysregulation is a common feature in many pathologies, making the development of selective inhibitors a critical therapeutic strategy.[1] Within the vast landscape of medicinal chemistry, the benzothiazole ring system has emerged as a "privileged scaffold".[2] Its unique structural and electronic properties allow for diverse interactions with biological targets, and derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]

Notably, the benzothiazole core is present in numerous potent kinase inhibitors, targeting families from PI3K to tyrosine kinases like Lck and Bcr-Abl.[5][6][7] This guide focuses on 6-(Aminomethyl)benzothiazole, a specific derivative, and provides a comprehensive framework for its biological evaluation against a panel of kinases. We will objectively compare potential outcomes with existing benzothiazole-based inhibitors, provide detailed experimental protocols to ensure scientific rigor, and explain the causal logic behind each step of the evaluation process. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.

The Benzothiazole Precedent: A Survey of Known Kinase Inhibitors

The versatility of the benzothiazole scaffold is well-documented. Modifications at various positions on the fused ring system have yielded inhibitors with high potency and selectivity for different kinase families. Understanding this precedent is crucial for contextualizing the potential activity of this compound. For instance, the addition of a carboxamide group at the 6-position has led to the discovery of potent Lck inhibitors.[7] Meanwhile, substitutions at the 2-position are common, with 2-amino and 2-phenyl groups featuring in inhibitors of PI3Kβ, CLK family kinases, and Bcr-Abl.[5][6][8]

To establish a baseline for comparison, the table below summarizes the activity of several published benzothiazole derivatives against their primary kinase targets.

Compound Class Primary Kinase Target(s) Reported IC50 (nM) Key Structural Features Reference
2,6-disubstituted BenzothiazoleLck<100 (Potent Inhibition)2-amino, 6-carboxamide[7]
Benzobisthiazole (3A5)CLK1, CLK2, CLK3, Dyrk1A51, 68, 346, 260Fused benzobisthiazole core[8]
2-morpholino BenzothiazolePI3Kβ48.1 (Compound 11)2-morpholino group[5]
2-phenyl BenzothiazoleBcr-Abl (T315I mutant)<1 (picomolar range)2-phenyl group, C6 modifications[6]
Benzothiazole-Anilidep56(lck)Potent nM range2-amino-heteroaryl, 6-anilide[9]

This data provides a critical benchmark. When evaluating this compound, its potency and selectivity can be directly compared to these established compounds, offering insights into the specific contribution of the 6-(aminomethyl) moiety.

A Strategic Workflow for Kinase Profile Evaluation

A systematic, multi-tiered approach is essential for the robust evaluation of a novel compound. The following workflow is designed to move from broad, high-throughput screening to specific, quantitative characterization, ensuring that experimental resources are used efficiently.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Validation A Primary Screening Broad Kinase Panel (e.g., >400 kinases) Single High Concentration (e.g., 1-10 µM) B Hit Identification Identify kinases with >70% inhibition A->B Data Analysis C IC50 Determination 10-point dose-response curve for identified hits B->C Proceed with Hits D Selectivity Profiling Compare IC50 values across primary targets and related kinases C->D Quantitative Potency E Cellular Target Engagement Assess inhibition of substrate phosphorylation in cells D->E Confirm Selectivity F Mechanism of Action Studies (e.g., ATP Competition Assays) E->F Confirm On-Target Activity

Caption: Phased workflow for kinase inhibitor profiling.

Phase 1: Broad Kinase Panel Screening

The initial step is to understand the compound's landscape of activity across the human kinome. This is best achieved using a large, commercially available kinase panel screen.[10][11] The goal is not to determine precise potency but to efficiently identify potential targets.

Experimental Choice & Causality:

  • Why a large panel? To uncover both intended and unexpected off-target activities early, which is crucial for predicting potential efficacy and toxicity.[12]

  • Why a single high concentration (e.g., 1 or 10 µM)? This is a cost-effective method to quickly eliminate non-interacting kinases and prioritize those that show significant inhibition for more detailed follow-up.

  • Choice of Assay Platform: Several platforms are available, each with distinct advantages.

    • Radiometric Assays (e.g., HotSpot℠): Considered the "gold standard," these directly measure the transfer of radioactive phosphate from ATP to a substrate.[1] They are highly sensitive and not prone to interference from compound fluorescence, but require specialized handling of radioisotopes.[1][13]

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced. They are highly sensitive, suitable for high-throughput screening, and avoid radioactivity.[5]

    • Fluorescence/TR-FRET Assays: These methods detect either the binding of an inhibitor or the phosphorylation of a substrate using fluorescence resonance energy transfer. They are robust and common in HTS settings.[10]

For a novel compound like this compound, the ADP-Glo™ assay offers a strong balance of sensitivity, scalability, and safety.

Phase 2: IC50 Determination and Selectivity Profiling

Once primary hits are identified, the next critical step is to quantify their potency by determining the half-maximal inhibitory concentration (IC50). This involves testing the compound across a range of concentrations.

Experimental Choice & Causality:

  • Why a 10-point dose-response curve? This provides sufficient data points to accurately model the sigmoidal inhibition curve and calculate a reliable IC50 value, confirming the compound's potency.

  • Why assess selectivity? A potent inhibitor is only therapeutically useful if it is also selective.[1] High selectivity reduces the likelihood of off-target effects and associated toxicity. Selectivity is typically expressed as a fold-difference in IC50 values between the primary target and other kinases.

Below is a hypothetical table comparing the IC50 data for this compound against a known inhibitor, "Cmpd-A," a fictional selective Lck inhibitor from the benzothiazole class.

Kinase Target This compound IC50 (nM) Cmpd-A IC50 (nM) Selectivity Fold vs. Src
Lck 25 15 40
Src1,000850-
Yes2,5001,200100
PI3Kα>10,000>10,000>400
CLK2>10,0008,000>400
Phase 3: Cellular Validation

In vitro biochemical assays are essential, but they occur in an artificial environment. It is crucial to validate that the compound can engage its target within a living cell, where it must compete with high concentrations of endogenous ATP and other molecules.[13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with included controls to ensure data integrity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of an IC50 value for this compound against a purified kinase.

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution at a concentration relevant for the specific kinase (often near its Km).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound. Start with a 1:3 dilution series from a high concentration (e.g., 100 µM) in the kinase buffer. Include a "no inhibitor" (DMSO only) control and a "no enzyme" background control.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X enzyme/substrate mix (containing the kinase and its peptide substrate in kinase buffer).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes. The exact time may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the "no enzyme" background from all wells. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the ability of this compound to inhibit the phosphorylation of a known substrate in a relevant cell line. (Example: Lck inhibition in Jurkat T-cells).

Materials:

  • Jurkat T-cells.

  • RPMI-1640 medium supplemented with 10% FBS.

  • This compound.

  • Pervanadate solution (activator of tyrosine phosphorylation).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Lck (Tyr394) and anti-total-Lck.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

Procedure:

  • Cell Treatment: Seed Jurkat cells at a density of 1x10^6 cells/mL. Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

  • Kinase Activation: Stimulate the cells with pervanadate for 10 minutes to induce Lck autophosphorylation.

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-Lck antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with the anti-total-Lck antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-Lck signal relative to the total Lck signal indicates successful target engagement in a cellular context.

Structure-Activity Relationship (SAR) and Mechanistic Context

The structure of this compound features a basic aminomethyl group at the 6-position. This is a significant modification compared to many published inhibitors.

Caption: Potential binding interactions of the scaffold.

  • Benzothiazole Core: The planar, aromatic benzothiazole core is likely to occupy a hydrophobic region within the kinase ATP-binding site, a common feature for this scaffold.[8][14] The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, often interacting with the "hinge region" that connects the N- and C-lobes of the kinase.

  • The 6-(Aminomethyl) Group: This group introduces a flexible, basic moiety. Its position suggests it would extend into the solvent-exposed region of the ATP pocket. This has two key implications:

    • Selectivity: Interactions in this region, which is less conserved across the kinome than the hinge region, can be a key driver of inhibitor selectivity. The aminomethyl group could form specific hydrogen bonds or ionic interactions with residues unique to certain kinases.

    • Physicochemical Properties: The basic amine can improve aqueous solubility, a desirable property for drug candidates.

This structural hypothesis provides a rationale for the proposed screening. The evaluation will test whether this specific substitution confers high-potency inhibition and, more importantly, a unique selectivity profile compared to other benzothiazole derivatives.

Conclusion

The systematic approach outlined in this guide—from broad panel screening to quantitative IC50 determination and cellular validation—provides a robust framework for its characterization. By objectively comparing the performance of this compound to the established benchmarks of other benzothiazole inhibitors, researchers can effectively determine its therapeutic potential and advance our understanding of the structure-activity relationships that govern this important class of molecules.

References

A Guide to the Cross-Validation of Experimental and Computational Data for 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 6-(Aminomethyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry, by juxtaposing its experimental data with computational predictions. The cross-validation of empirical results with theoretical calculations is a cornerstone of modern chemical and pharmaceutical research.[1][2] This integrated approach not only validates computational models but also provides deeper insights into molecular structure, physicochemical properties, and potential biological activity, thereby accelerating the drug discovery and development pipeline.[3]

The benzothiazole scaffold is a prevalent motif in a multitude of pharmacologically active agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] The specific activity is heavily influenced by the substituents on the bicyclic ring system.[4] Therefore, a rigorous characterization of derivatives like this compound is paramount.

The Synergy of Experimental and Computational Approaches

In the realm of drug discovery, computational methods serve as an invaluable preliminary step to forecast the properties of novel compounds, saving significant time and resources.[2][4] These in silico predictions, however, must be anchored in reality through experimental validation to ensure their accuracy and reliability.[1][3] This guide will walk through the process of obtaining both experimental and computational data for this compound, culminating in a head-to-head comparison.

The workflow for such a cross-validation process is visualized below. It begins with parallel streams of experimental characterization and computational prediction, followed by a critical comparative analysis.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Synthesis Synthesis of This compound Purification Purification & Isolation Synthesis->Purification Exp_Characterization Spectroscopic & Physical Characterization Purification->Exp_Characterization CrossValidation Cross-Validation & Comparative Analysis Exp_Characterization->CrossValidation Experimental Data Structure 2D/3D Structure Generation Comp_Prediction In Silico Property Prediction Structure->Comp_Prediction Comp_Prediction->CrossValidation Predicted Data Conclusion Validated Molecular Profile & Insights CrossValidation->Conclusion G exp Experimental Data - Melting Point - NMR Spectra - IR Spectra - Mass Spec analysis Comparative Analysis Physicochemical Properties Spectroscopic Data Biological Potential exp:h->analysis:h Compare comp Computational Predictions - LogP, TPSA - Predicted NMR - Predicted IR - Predicted Bioactivity comp:h->analysis:h Compare validation Model Validation & Refinement analysis->validation

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Aminomethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Aminomethyl)benzothiazole, a compound frequently utilized in pharmaceutical research and development. The procedures outlined herein are grounded in established safety data and regulatory compliance, designed to empower researchers with the knowledge to handle this substance responsibly from acquisition to disposal.

Understanding the Hazard Profile: Why Caution is Critical

This compound and its structural analogs are not benign substances. A thorough understanding of their inherent risks is the foundation of safe handling and disposal. The primary hazards, as classified under the Globally Harmonized System (GHS), demand stringent adherence to safety protocols.[1][2][3]

This compound is classified as:

  • Acutely Toxic: It is toxic if swallowed or if it comes into contact with the skin, and harmful if inhaled.[1] This toxicity underscores the need to prevent any direct contact or aerosol generation.

  • A Severe Irritant: It is known to cause serious eye irritation and skin irritation.[1][2][3]

  • Environmentally Hazardous: It is harmful to aquatic life, making its containment from waterways a critical disposal objective.[1]

These classifications are not merely administrative; they dictate the necessity of the engineering controls, personal protective equipment (PPE), and disposal pathways detailed below. The core principle is containment and isolation —preventing the chemical from coming into contact with personnel and the environment.

Hazard ClassificationGHS Hazard StatementImplication for Disposal
Acute Toxicity (Oral) H301: Toxic if swallowedPrevent ingestion via contaminated hands or surfaces. Waste must be securely contained.
Acute Toxicity (Dermal) H311: Toxic in contact with skinAvoid all skin contact. Contaminated items (gloves, lab coats) are hazardous waste.
Acute Toxicity (Inhalation) H332: Harmful if inhaledHandle only in well-ventilated areas or under a fume hood. Avoid creating dust or aerosols.
Serious Eye Irritation H319: Causes serious eye irritationMandates the use of chemical safety goggles or face shields.
Skin Irritation H315: Causes skin irritationReinforces the need for appropriate gloves and protective clothing.
Aquatic Hazard (Acute) H402: Harmful to aquatic lifeProhibits disposal down the drain.[1][4] Waste must be managed to prevent environmental release.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—including preparation for disposal—the following PPE is mandatory. This is a non-negotiable standard for minimizing exposure risk.[1][2][4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or significant spill risk, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate aerosols or vapors must be conducted within a certified chemical fume hood.[1] If a fume hood is not available, respiratory protection appropriate for organic vapors and particulates is required.[1]

Managing Spills: Immediate and Corrective Action

Accidents happen, but a prepared response can mitigate the risk. For small-scale laboratory spills, follow this procedure:

  • Alert and Evacuate: Notify colleagues in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain the Spill: Cover drains to prevent environmental release.[1][2][5] For liquid spills, surround the area with a liquid-absorbent material (e.g., Chemizorb®). For solid spills, gently cover with a dry absorbent material to prevent dust from becoming airborne.

  • Collect the Waste: Carefully collect the spilled material and absorbent using spark-proof tools. Do not sweep dry powder. Place the collected material into a suitable, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the affected surface with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Label and Dispose: Label the waste container clearly as "Hazardous Waste: this compound Spill Debris" and manage it according to the core disposal protocol in the next section.

Core Disposal Protocol for Unused Product and Contaminated Waste

The cardinal rule for the disposal of this compound is that it must be managed by a licensed and approved waste disposal facility.[1][2][4][5][6] It must never be disposed of down the drain or in the regular trash.[4][7]

Step-by-Step Disposal Procedure:

  • Designate a Waste Container:

    • Select a container that is chemically compatible with this compound and in good condition (no leaks or damage).[7][8]

    • The original product container is often a suitable choice for unused material.[1]

    • For contaminated labware (e.g., pipette tips, weighing boats, gloves), use a designated, sealable hazardous waste container.

  • Segregate the Waste:

    • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) office. [1][7] Incompatible mixtures can lead to dangerous reactions.

    • Keep solid and liquid waste streams separate.

  • Label the Container Correctly:

    • Proper labeling is a legal requirement and essential for safe handling by EHS personnel and disposal vendors.

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.

      • An accurate estimation of the concentration and volume.

      • The date the container was first used for waste accumulation.

  • Store the Waste Safely:

    • Keep the waste container tightly sealed except when adding waste.[1][7][8]

    • Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.

    • The storage area must be in a well-ventilated location, away from incompatible materials.[4]

    • Use secondary containment (e.g., a chemical-resistant tray or bin) for liquid waste containers to contain any potential leaks.[7]

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the lab for extended periods.[7][8]

Decontamination and Empty Container Disposal

Even "empty" containers can retain hazardous residues.

  • Highly Contaminated Containers: Containers with visible residue must be managed as hazardous waste themselves. Seal them and dispose of them via the protocol in Section 4.

  • Rinsed Containers: For containers that can be safely rinsed, the first rinse must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be permissible for drain disposal, but only after consulting your local EHS guidelines. After thorough rinsing and air-drying, deface the label and dispose of the container according to institutional policy, which may allow for disposal in the regular trash or glass recycling.

Decision Workflow for Disposal

The following diagram illustrates the logical workflow for managing this compound from the point it is identified as waste.

G start Waste Identified: This compound is_spill Is it a spill? start->is_spill spill_protocol Execute Spill Protocol (Section 3) is_spill->spill_protocol Yes waste_type Identify Waste Type is_spill->waste_type No prep_for_disposal Prepare for Disposal (Section 4) spill_protocol->prep_for_disposal unused_product Unused or Expired Product waste_type->unused_product contaminated_solid Contaminated Solid (Gloves, Wipes, etc.) waste_type->contaminated_solid contaminated_liquid Contaminated Liquid (Rinsate, Solutions) waste_type->contaminated_liquid empty_container Empty Container waste_type->empty_container unused_product->prep_for_disposal contaminated_solid->prep_for_disposal contaminated_liquid->prep_for_disposal decon_container Decontaminate Container (Section 5) empty_container->decon_container end_point Arrange EHS Pickup prep_for_disposal->end_point collect_rinsate Collect First Rinseate as Hazardous Liquid Waste decon_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container per Institutional Policy decon_container->dispose_rinsed_container collect_rinsate->prep_for_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.